Homopterocarpin is a flavonoid found in several Pterocarpus species, with the heartwood of Pterocarpus macrocarpus Kurz being a primary and well-documented source [1] [2] [3].
The table below summarizes the extraction and isolation protocol:
| Step | Parameter | Description |
|---|---|---|
| 1. Plant Material Preparation | Drying & Grinding | Air-dry heartwood, grind to powder (e.g., 40 mesh size) [1] [2]. |
| 2. Maceration | Solvent & Duration | Macerate powder with n-hexane (1:20 mass/volume ratio) at room temperature for 7 days; process repeated 3 times [1] [2] [3]. |
| 3. Extract Concentration | Evaporation | Filter and concentrate combined n-hexane extracts using rotary evaporator at 60°C [1] [2]. |
| 4. Compound Isolation | Crystallization | Dissolve crude n-hexane extract in fresh n-hexane, incubate at 4°C for 24 hours; repeat crystallization until white crystals of this compound form [2]. |
| 5. Purification & Analysis | Chromatography & Spectroscopy | Further purify via silica gel column chromatography (n-hexane/ethyl acetate gradient). Analyze and confirm structure using TLC, GC-MS, FT-IR, and NMR [1] [2]. |
Research indicates this compound possesses significant bioactivities relevant to drug discovery. The table below summarizes key quantitative findings.
| Bioactivity | Experimental Model / Assay | Result / Potency (IC₅₀ or Effective Dose) | Citation |
|---|---|---|---|
| Anti-plasmodial | Plasmodium falciparum strain 3D7 | IC₅₀ = 0.52 μg/mL (Selectivity Index, SI ≥ 28.46, indicating low toxicity) [2]. | [2] |
| Hepatoprotective | Methoxychlor-induced hepatotoxicity in rats | Doses of 5 mg/kg and 10 mg/kg body weight significantly restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (SOD, CAT, GSH) [6]. | [6] |
| Antioxidant | DPPH Radical Scavenging Assay | IC₅₀ = 7.50 ± 1.6 μg/mL (Note: This data is for medicarpin, the biotransformation product of this compound) [1]. | [1] |
| Antioxidant | ABTS Radical Scavenging Assay | IC₅₀ = 0.61 ± 0.05 μg/mL (Note: This data is for medicarpin, the biotransformation product of this compound) [1]. | [1] |
For researchers seeking to replicate or build upon these studies, here are the detailed methodologies for key assays.
This protocol is adapted from studies on P. macrocarpus extracts [2].
This protocol is based on a study investigating this compound's effects against methoxychlor-induced liver injury [6].
A 2026 study provides a detailed mechanism for this compound's hepatoprotective effect against methoxychlor-induced toxicity [6]. The compound appears to work by modulating critical cellular defense and inflammation pathways, as illustrated below.
Figure 1: Proposed hepatoprotective mechanism of this compound via modulation of Tx/Prx and TLR4/MyD88 pathways.
Homopterocarpin and medicarpin are closely related pterocarpans. A key biosynthetic step is the O-methylation of medicarpin to form this compound [1] [2]. The diagram below illustrates this core relationship and the production methods.
Core relationship and production methods for this compound.
For research and potential scale-up, synthetic and bio-transformation methods are more feasible than extraction from native plants. The table below compares two modern production methods.
| Method | Key Steps & Description | Key Findings/Outcomes |
|---|
| Chemical Synthesis [1] | 1. Asymmetric Transfer Hydrogenation (ATH): A one-pot transformation of a 2'-hydroxyisoflavone using an ATH catalyst with dynamic kinetic resolution. 2. Cyclization: Acid-catalyzed cyclization of the resulting isoflavan-4-ol intermediate. | Efficient route to enantiopure (-)-homopterocarpin. The ATH step achieved >99% enantiomeric excess, making it excellent for producing a single, biologically relevant stereoisomer. | | Microbial Biotransformation [3] | 1. Cultivation: Aspergillus niger (strain UI X-172) is cultured in Soybean Meal (SBM) broth. 2. Biotransformation: this compound substrate is added to the active culture for 7 days. 3. Extraction: Culture is filtered and extracted with dichloromethane (DCM). | Validated as a "green synthesis" method. Successfully converts this compound into other valuable compounds like medicarpin via demethylation, demonstrating the feasibility of using microbes for structural modification. |
This compound is of interest due to its potent and selective inhibition of human Monoamine Oxidase-B (MAO-B), a target for neurodegenerative diseases. The table below summarizes key quantitative data.
| Parameter | Value | Experimental Context |
|---|---|---|
| MAO-B Inhibition (IC₅₀) | 0.72 µM | Against human MAO-B; a measure of potency [2]. |
| MAO-B Inhibition (Kᵢ) | 0.21 µM | Reversible, competitive inhibitor; indicates binding strength [2]. |
| Selectivity Index (SI) | 2.07 | (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). Shows a preference for MAO-B over MAO-A [2]. |
| Antioxidant Activity (DPPH) | ~7.5 µg/mL (IC₅₀)* | *Value for its derivative, medicarpin. Antioxidant capacity is a common property in this compound class [3]. |
| Anticancer Activity (Huh7) | ~34 µg/mL (IC₅₀)* | *Value for medicarpin against a hepatocyte-derived carcinoma cell line [3]. |
The strong MAO-B inhibitory activity positions this compound as a potential therapeutic agent. As a reversible competitive inhibitor, it binds directly to the enzyme's active site, which is often associated with a better safety profile compared to irreversible inhibitors [2]. Its selectivity helps minimize side effects related to MAO-A inhibition. Molecular docking simulations confirm a high binding affinity for the MAO-B enzyme [2]. This activity is shared by other pterocarpans like maackiain and medicarpin, highlighting the pterocarpan scaffold's significance in drug discovery for neurological disorders like Parkinson's disease [4] [2].
For researchers looking to validate or explore these activities, here are summaries of key experimental methodologies.
The table below summarizes the key quantitative pharmacological data available for homopterocarpin.
| Pharmacological Activity | Quantitative Result (IC₅₀ / Kᵢ) | Experimental Model (In vitro) | Reference |
|---|---|---|---|
| MAO-B Inhibition | IC₅₀ = 0.72 µM; Kᵢ = 0.21 µM (competitive, reversible) | Recombinant human MAO-B enzyme [1] | [1] |
| Anti-SARS-CoV-2 | IC₅₀ = 17.2 µM (no cytotoxicity at 100 µM) | SARS-CoV-2 strain G614 in Caco-2-F03 cells [2] | [2] |
| Anti-inflammatory | Identified as a potential active compound (5.03% in extract) | GC-MS analysis of Pterocarpus osun heartwood extract [3] | [3] |
The potent inhibition of human MAO-B suggests this compound has potential for managing neurological conditions like Parkinson's disease.
This compound was identified as one of several constituents in Pterocarpus santalinus heartwood with activity against SARS-CoV-2.
This compound was identified as a potential contributor to the anti-inflammatory effects of a traditional medicinal plant.
A significant area of research involves the microbial biotransformation of this compound into medicarpin, a structurally similar pterocarpan with a broader and often more potent documented pharmacological profile [4]. This process represents a "green synthesis" method to produce medicarpin.
The diagram below illustrates this biotransformation workflow.
While the exact mechanism of this compound's antiviral and anti-inflammatory actions is not fully elucidated, its interaction with the MAO-B enzyme has been studied computationally.
The following diagram conceptualizes the key steps involved in the molecular docking process used for such analyses.
Current evidence positions this compound as a promising natural product lead compound. Its potent and selective inhibition of MAO-B is a particularly strong finding for potential neuropharmacological development [1]. Its anti-SARS-CoV-2 activity, while less potent than some other compounds in the extract, contributes to the overall bioactivity profile of its plant of origin [2].
Homopterocarpin is a naturally occurring pterocarpan derivative that has attracted significant scientific interest due to its diverse pharmacological properties and potential therapeutic applications. This compound, predominantly isolated from species such as Pterocarpus macrocarpus Kurz and Canavalia lineata, has demonstrated a remarkable range of biological activities including monoamine oxidase-B inhibition, antiplasmodial effects, and hepatoprotective properties. The growing importance of computational approaches in modern drug discovery has positioned in silico binding affinity analysis as a critical preliminary step in the characterization of bioactive compounds like this compound. These computational methods enable researchers to rapidly screen compounds against multiple biological targets, predict interaction strengths, and elucidate molecular mechanisms before committing to costly and time-consuming experimental procedures.
The significance of this compound in drug discovery pipelines stems from its multifaceted bioactivity profile and favorable drug-like properties. Recent studies have revealed its potent inhibitory effects on specific enzyme systems and signaling pathways involved in neurological disorders, parasitic infections, and chemical-induced toxicity. Understanding the precise molecular interactions between this compound and its biological targets through comprehensive in silico analysis provides invaluable insights for lead optimization and therapeutic development. This technical guide aims to consolidate the current state of knowledge regarding this compound's binding characteristics, experimental validation methodologies, and potential applications in pharmaceutical development, serving as a comprehensive resource for researchers and drug development professionals working with this promising natural product.
Molecular docking serves as the foundational computational approach for predicting the binding orientation and affinity of this compound with its biological targets. This methodology involves the computational positioning of a small molecule (ligand) into the binding site of a target protein to generate binding poses and predict interaction strengths. The docking process typically employs search algorithms to explore possible orientations and scoring functions to evaluate and rank these orientations based on their binding affinity. For this compound, molecular docking studies have been instrumental in identifying key interactions with enzymes such as human monoamine oxidase-B (hMAO-B), where it demonstrates a strong binding affinity of -7.7 kcal/mol, indicating favorable binding interactions [1]. The docking protocol generally involves several systematic steps: protein preparation (removing water molecules, adding hydrogens, assigning charges), ligand preparation (energy minimization, conformer generation), defining the binding site, and finally executing the docking calculation itself.
Molecular dynamics (MD) simulations extend beyond static docking by providing insights into the temporal evolution of the this compound-protein complex under conditions that mimic physiological environments. MD simulations calculate the movements of atoms and molecules over time, allowing researchers to observe conformational changes, binding stability, and the dynamic nature of molecular interactions. The typical workflow includes system preparation (solvation, ionization), energy minimization to remove steric clashes, equilibration phases (NVT and NPT) to stabilize temperature and pressure, and finally production runs for data collection. Subsequent trajectory analysis provides critical metrics such as root-mean-square deviation (RMSD) for complex stability, root-mean-square fluctuation (RMSF) for residue flexibility, and radius of gyration for structural compactness. These analyses help validate the stability of this compound in its binding pocket and provide insights into the temporal persistence of key molecular interactions observed in docking studies [2].
Machine learning approaches represent a paradigm shift in binding affinity prediction, particularly when 3D structural information of target proteins is limited or unavailable. These methods leverage various feature extraction techniques from protein sequences, including amino acid composition, evolutionary information from position-specific scoring matrices (PSSM), and physicochemical properties to train predictive models. The ISLAND methodology exemplifies this approach, utilizing sequence-derived features to predict binding affinities without requiring explicit structural information [3]. This is particularly valuable for this compound studies targeting proteins whose crystal structures remain undetermined. The feature set typically includes amino acid composition (AAC), which captures residue occurrences; average BLOSUM-62 features, which model amino acid substitutions; and propy features, which incorporate pseudo-amino acid compositions and structural descriptors.
The model training process involves several critical steps: feature selection to identify the most informative descriptors, algorithm selection (such as support vector machines, random forests, or neural networks), cross-validation to prevent overfitting, and external validation using independent test sets. For this compound research, these methods can prioritize potential biological targets before experimental validation, significantly accelerating the discovery pipeline. However, current limitations in generalization performance of sequence-only predictors highlight the importance of integrating multiple computational approaches and experimental validation [3]. The continuous development of more sophisticated machine learning models, particularly deep learning architectures, promises enhanced accuracy in predicting this compound's interactions with novel targets, potentially uncovering new therapeutic applications for this versatile compound.
Enzyme inhibition studies provide direct experimental validation of this compound's biological activity and serve as crucial corroboration for computational predictions. The half-maximal inhibitory concentration (IC50) determination represents a fundamental protocol for quantifying this compound's potency against specific enzymatic targets. For hMAO-B inhibition assays, researchers typically employ a spectrophotometric method monitoring the conversion of a substrate like kynuramine to 4-hydroxyquinoline, with this compound demonstrating an IC50 value of 0.72 μM, indicating potent inhibition [1]. The experimental workflow involves preparing serial dilutions of this compound, incubating with the enzyme and substrate, and measuring product formation rates. For reversibility assessment, researchers employ dialysis or dilution methods to determine if enzyme activity recovers after compound removal, with this compound showing characteristics of a reversible competitive inhibitor for hMAO-B with a Ki value of 0.21 μM [1].
Enzyme kinetics further elucidate the mechanism of inhibition through Lineweaver-Burk plots and determination of Michaelis-Menten constants. The experimental protocol involves measuring initial reaction rates at various substrate concentrations in the presence of multiple fixed concentrations of this compound. Analysis of the resulting data determines whether the inhibition is competitive, non-competitive, or uncompetitive. For pancreatic lipase inhibition studies, similar approaches are employed using substrates like 4-nitrophenyl butyrate, monitoring the release of 4-nitrophenol at 405-410 nm [2]. These enzymatic assays not only validate computational predictions but also provide critical quantitative data for structure-activity relationship studies, guiding the rational design of more potent this compound derivatives for specific therapeutic applications.
Biophysical techniques provide direct quantification of molecular interactions between this compound and its target proteins, offering orthogonal validation to computational predictions. Microscale Thermophoresis (MST) has emerged as a powerful method for determining binding affinities by measuring the directed movement of molecules in a temperature gradient [2]. The experimental protocol involves labeling the target protein with a fluorescent dye, incubating with a series of this compound concentrations, and applying an infrared laser to create a microscopic temperature gradient. The resulting thermophoretic movement changes when this compound binds to the target, enabling calculation of the dissociation constant (Kd). MST offers significant advantages including low sample consumption, rapid measurement times, and applicability to diverse biological systems, making it ideal for this compound studies where protein material may be limited.
Surface Plasmon Resonance (SPR) represents another robust biophysical method for characterizing this compound-target interactions in real-time without requiring labeling. In SPR experiments, the target protein is immobilized on a sensor chip, and this compound solutions are flowed across the surface at controlled concentrations. The binding kinetics (association and dissociation rates) are monitored through changes in the refractive index near the sensor surface, allowing simultaneous determination of affinity (Kd), association rate (kon), and dissociation rate (koff). Additional biophysical approaches including isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) methods can provide complementary information about binding thermodynamics and structural insights. These biophysical measurements produce quantitative binding parameters that can be directly correlated with computational predictions, creating a robust validation framework for this compound's molecular interactions.
Cellular models provide crucial functional validation of this compound's bioactivity in biologically relevant contexts. For hepatoprotective studies, researchers employ primary hepatocytes or hepatocyte-derived cell lines (e.g., Huh7) exposed to hepatotoxic agents like methoxychlor, with and without this compound treatment [4]. Cell viability assays (MTT, XTT, or ATP-based), oxidative stress markers (reactive oxygen species, glutathione levels), and apoptosis markers (caspase activation, mitochondrial membrane potential) quantify the protective effects. Antiplasmodial activity validation involves culturing Plasmodium falciparum strains (e.g., 3D7) with this compound and monitoring parasite growth through histidine-rich protein II detection or SYBR Green fluorescence, with reported IC50 values of 0.52 μg/mL demonstrating potent activity [5].
Histopathological analysis provides tissue-level validation of this compound's effects in whole-animal models. In hepatotoxicity studies, liver tissues from animal models are processed through standard histological techniques: fixation in 10% neutral buffered formalin, paraffin embedding, sectioning at 4-5μm thickness, and staining with hematoxylin and eosin (H&E) [4]. Pathologists then examine the sections for specific morphological changes including centrilobular necrosis, inflammatory infiltration, fatty changes, and fibrosis, scoring these alterations semi-quantitatively. Additional specialized staining techniques such as Masson's trichrome for collagen deposition, periodic acid-Schiff for glycogen content, and immunohistochemistry for specific protein markers (e.g., NF-κB, TNF-α) provide further insights into this compound's mechanisms of action at the tissue level, bridging the gap between molecular interactions and physiological effects.
Table 1: Experimentally Determined Binding Affinities and Biological Activities of this compound
| Target/Activity | Assay Type | Result | Value | Reference |
|---|---|---|---|---|
| hMAO-B | Enzyme Inhibition | IC50 | 0.72 μM | [1] |
| hMAO-B | Enzyme Kinetics | Ki | 0.21 μM | [1] |
| hMAO-B | Molecular Docking | Binding Affinity | -7.7 kcal/mol | [1] |
| Plasmodium falciparum | Antiplasmodial | IC50 | 0.52 μg/mL | [5] |
| Antioxidant | DPPH Assay | IC50 | 7.50 ± 1.6 μg/mL | [6] |
| Antioxidant | ABTS Assay | IC50 | 0.61 ± 0.05 μg/mL | [6] |
| Hepatocyte-derived carcinoma | Cytotoxicity | IC50 | 34.32 ± 5.56 μg/mL | [6] |
This compound demonstrates particularly potent inhibition against human monoamine oxidase-B (hMAO-B), a mitochondrial outer membrane enzyme that catalyzes the oxidative deamination of biogenic amines and represents an important therapeutic target for neurodegenerative disorders. The competitive inhibition pattern and nanomolar-range Ki value indicate that this compound binds directly to the enzyme's active site with high affinity, preventing substrate access [1]. The strong correlation between computationally predicted binding energy (-7.7 kcal/mol) and experimentally determined Ki (0.21 μM) validates the molecular docking approaches used in these studies. Additionally, this compound's antiplasmodial potency against Plasmodium falciparum (IC50 = 0.52 μg/mL) suggests promising potential as an antimalarial agent, with a selectivity index greater than 28.46 indicating a favorable safety window between antiparasitic activity and host cell toxicity [5].
The antioxidant capabilities of this compound show interesting variation between different assay systems, with significantly greater potency in the ABTS radical scavenging assay compared to the DPPH assay. This discrepancy likely reflects differences in the reaction mechanisms, solubility characteristics, and radical species involved in these two commonly employed antioxidant assessment methods [6]. The compound's cytotoxic effects against hepatocyte-derived carcinoma cells (Huh7) at higher concentrations (IC50 = 34.32 ± 5.56 μg/mL) suggest potential anticancer applications, though with considerably lower potency than its enzyme inhibitory and antiplasmodial activities. This differential activity profile highlights the importance of contextualizing potency values within specific biological systems and the necessity of employing multiple assay types to fully characterize this compound's pharmacological potential.
Table 2: this compound's Effects on Key Signaling Pathways in Hepatoprotection
| Pathway Component | Effect of this compound | Experimental Model | Reference |
|---|---|---|---|
| TLR4/MyD88 | Downregulation | Rat liver tissue | [4] |
| NF-κB | Suppression | Rat liver tissue | [4] |
| TNF-α | Reduction | Rat liver tissue | [4] |
| IL-6 | Decreased expression | Rat liver tissue | [4] |
| Thioredoxin/Peroxiredoxin | Upregulation | Rat liver tissue | [4] |
| Bax/Caspase-3 | Downregulation | Rat liver tissue | [4] |
| Bcl-2 | Upregulation | Rat liver tissue | [4] |
| Oxidative Stress Markers | Reduction (ROS, MDA) | Rat liver tissue | [4] |
| Antioxidant Enzymes | Activation (SOD, CAT, GPx) | Rat liver tissue | [4] |
This compound demonstrates multifaceted modulation of critical cellular signaling pathways, particularly in the context of hepatoprotection against methoxychlor-induced toxicity. The compound significantly suppresses the TLR4/MyD88 pathway, a key regulator of innate immune responses and inflammation, subsequently reducing downstream pro-inflammatory mediators including NF-κB, TNF-α, and IL-6 [4]. This anti-inflammatory effect is complemented by enhanced activity of the thioredoxin/peroxiredoxin system, a crucial cellular defense mechanism against oxidative stress that works in concert with traditional antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. The coordinated upregulation of these endogenous antioxidant systems allows this compound to effectively reduce markers of oxidative damage including reactive oxygen species and malondialdehyde, protecting cellular macromolecules from oxidative degradation.
The impact of this compound on apoptotic signaling further contributes to its cytoprotective properties. In experimental models of hepatotoxicity, this compound treatment reduces the expression of pro-apoptotic factors including Bax, caspase-9, and caspase-3, while simultaneously enhancing the anti-apoptotic protein Bcl-2 [4]. This shift in the balance toward cell survival helps maintain tissue integrity and function under toxic insult. The interconnected nature of these pathways creates a comprehensive protective mechanism whereby reduced oxidative stress leads to diminished inflammatory signaling and subsequently decreased apoptotic activation. This multi-target action makes this compound particularly effective against complex toxicities involving multiple overlapping damage mechanisms, positioning it as a promising therapeutic candidate for conditions characterized by oxidative stress, inflammation, and programmed cell death.
Integrating computational predictions with experimental validation represents a critical strategy for establishing a comprehensive understanding of this compound's molecular interactions and biological effects. The correlation strength between in silico binding affinity predictions and experimentally determined potency metrics serves as an important indicator of computational model reliability. For this compound's interaction with hMAO-B, the strong binding affinity predicted by molecular docking (-7.7 kcal/mol) aligns well with the potent inhibitory activity observed in enzyme assays (IC50 = 0.72 μM; Ki = 0.21 μM) [1]. Similarly, for antioxidant activities, the compound's structural features that theoretically support free radical scavenging correlate with its effective IC50 values in DPPH and ABTS assays (7.50 and 0.61 μg/mL, respectively) [6]. These consistent correlations across multiple target systems strengthen confidence in both the computational models and the experimental findings.
Discrepancies between computational and experimental results, when they occur, provide equally valuable insights that can drive research forward. For instance, if this compound demonstrates stronger than predicted activity in cellular models compared to isolated enzyme assays, this may indicate the involvement of metabolic activation or multi-target mechanisms not captured in simplified computational systems. Such observations can prompt more sophisticated modeling approaches that incorporate metabolite predictions or network pharmacology analyses. The iterative process of computational prediction, experimental validation, and model refinement creates a virtuous cycle that progressively enhances our understanding of this compound's pharmacodynamics. This integrated approach is particularly valuable for explaining seemingly paradoxical results, such as the differential antioxidant potency observed in different assay systems, which may relate to solubility factors, reaction kinetics, or radical-specific effects that can be incorporated into refined prediction models.
This compound demonstrates a compelling polypharmacology profile with potent activities against diverse biological targets, suggesting potential applications for complex multifactorial diseases. The compound's target spectrum spans enzymes (MAO-B, pancreatic lipase), oxidative stress pathways, inflammatory mediators, apoptotic regulators, and infectious agents (Plasmodium falciparum) [4] [1] [5]. This multi-target activity presents both opportunities and challenges for therapeutic development. For neurological disorders like Parkinson's disease, simultaneous MAO-B inhibition, antioxidant activity, and anti-inflammatory effects could provide synergistic benefits addressing multiple pathological mechanisms. However, this broad activity profile also necessitates thorough selectivity screening to identify potential off-target effects that might limit therapeutic utility.
Selectivity assessment represents a critical step in the development of this compound as a lead compound. For hMAO-B inhibition, this compound shows a selectivity index of 2.07 over hMAO-A, indicating moderate but meaningful selectivity for the B isoform [1]. This selectivity is pharmacologically significant since non-selective MAO inhibition can lead to adverse effects like the "cheese reaction" with hypertensive crisis. The structural basis for this selectivity, revealed through computational docking studies, involves distinct interactions with the enzyme's active site cavity, particularly the orientation of the 9-methoxy group at the B-ring [1]. Understanding these structure-activity relationships enables targeted medicinal chemistry efforts to enhance selectivity while maintaining potency. Similar selectivity considerations apply to this compound's other biological activities, where balanced multi-target action may be therapeutically desirable, but excessive promiscuity could lead to undesirable side effects.
Figure 1: this compound's multi-target pharmacological profile, showing its interactions with enzyme systems, signaling pathways, and resulting cellular effects.
This compound represents a promising natural product with diverse pharmacological activities and well-characterized molecular interactions. The comprehensive binding affinity data compiled in this technical guide demonstrates its potent effects on multiple biological targets, particularly hMAO-B (Ki = 0.21 μM) and Plasmodium falciparum (IC50 = 0.52 μg/mL), supported by both computational predictions and experimental validations [1] [5]. The compound's hepatoprotective mechanisms involving modulation of the TLR4/MyD88 pathway, thioredoxin/peroxiredoxin system, and apoptotic regulators further highlight its therapeutic potential for conditions involving oxidative stress, inflammation, and cellular damage [4]. The strong correlation between in silico predictions and experimental results validates the computational methodologies employed while providing insights into structure-activity relationships that can guide future analog development.
Future research on this compound should focus on several critical directions. First, comprehensive ADMET profiling including pharmacokinetics, metabolism, and tissue distribution studies would strengthen the compound's translational potential. Second, medicinal chemistry optimization through systematic structure-activity relationship studies could enhance potency, selectivity, and drug-like properties. The successful biotransformation of this compound to medicarpin using Aspergillus niger suggests potential bioactivation or metabolic pathways that could be exploited for analog production [6]. Third, advanced delivery systems including nanoformulations or prodrug approaches may address potential bioavailability challenges. Finally, expanded target screening using the computational methodologies outlined in this guide could identify new therapeutic applications for this compound and its derivatives. The integrated computational and experimental framework presented here provides a robust foundation for these future developments, positioning this compound as a valuable lead compound in multiple therapeutic areas.
Figure 2: this compound research roadmap, depicting the transition from current characterization efforts to future development directions.
Homopterocarpin is a pterocarpan, which is a type of isoflavonoid. Its core structure is derived from the fusion of a benzopyran and benzofuran ring system [1] [2].
The table below summarizes the key spectroscopic data available from the search results:
| Characterization Method | Reported Data / Conditions |
|---|---|
| ¹H & ¹³C NMR | Spectra recorded in Chloroform-d (CDCl₃) [3]. |
| GC-MS Analysis | Utilized for metabolite profiling and identification [3] [4]. |
| Mass Spectrometry | Molecular Formula: C₁₇H₁₆O₄ [5]. |
The primary source for NMR data indicates that ¹H and ¹³C NMR spectra were acquired using a JEOL JNM-ECA spectrometer operating at 400 MHz, with the sample dissolved in chloroform-d (CDCl₃) [3]. This high field strength is suitable for detailed structural elucidation of a molecule of this size.
For a complete assignment, you would typically compare the chemical shifts of this compound with its structural analogue, medicarpin. The key structural difference is the substitution at the 3-position: this compound has a methoxy group (-OCH₃), while medicarpin has a hydroxyl group (-OH) [1] [2]. This difference significantly affects the chemical shifts of the nearby protons and carbons.
While specific GC temperature programs and MS source parameters are not detailed in the searched literature, the general workflow and instrumentation context are established.
The experimental workflow for the extraction, biotransformation, and analysis of this compound and its derivatives can be summarized as follows:
Overview of the characterization workflow for this compound, from plant material to identified compound.
The analysis was performed using a GC-MS system where compounds were identified by comparing their mass spectra against the National Institute of Standards and Technology (NIST) Standard Reference Database (version 02.L). A similarity index threshold of >80% was used for confident identification [3]. This method is also established for chemotaxonomic discrimination between Pterocarpus wood species [4].
For scientists aiming to characterize this compound, here are critical points based on the available data:
Homopterocarpin is a naturally occurring isoflavonoid found primarily in various Pterocarpus species with significant traditional use in Southeast Asian and African medicine. This comprehensive technical review synthesizes current scientific evidence on its multifaceted pharmacological activities, including demonstrated antiplasmodial, antioxidant, antimicrobial, neuroprotective, gastroprotective, and hepatoprotective properties. Through advanced biotransformation processes and detailed mechanistic studies, researchers have elucidated its interactions with key molecular targets including MAO-B, TLR4/MyD88 pathway, and various oxidant defense systems. While current evidence presents this compound as a promising candidate for drug development, particularly for neurodegenerative disorders, infectious diseases, and gastrointestinal conditions, this review identifies critical research gaps requiring further investigation before clinical translation can be realized.
This compound is a bioactive isoflavonoid predominantly isolated from various species within the Pterocarpus genus (Fabaceae family), which encompasses several medicinal plants with documented traditional use across multiple cultures:
Pterocarpus macrocarpus Kurz.: Native to Southeast Asia (Thailand, Myanmar, Laos, Vietnam), the heartwood of this species has been traditionally employed for its beneficial effects on human blood circulation, detoxification properties, and as an immunomodulatory agent [1]. The heartwood is typically processed through maceration in organic solvents to extract this compound and other bioactive compounds [2] [1].
Pterocarpus erinaceus Poir.: Found predominantly in West Africa, this species has been utilized in traditional African medicine for treating gastric disorders, with scientific studies confirming that this compound contributes significantly to its gastroprotective effects [3] [4]. The stem bark is commonly prepared as ethanolic extracts for medicinal application.
Pterocarpus pedatus Pierre: Recognized in Traditional Chinese Medicine for its ability to promote blood circulation, enhance immunity, and provide sterilizing effects [5]. This species is characterized by its distinctive wood texture and significant fluorescence phenomenon.
Canavalia lineata: Although not a Pterocarpus species, this plant has been identified as another natural source of this compound, with documented inhibitory activity against human monoamine oxidase-B (hMAO-B) [6].
The traditional preparation methods vary by region but commonly involve water or ethanol extraction of dried heartwood or stem bark, often administered orally for various therapeutic purposes. The conservation of these botanical resources presents an important consideration for sustainable drug development efforts.
Table 1: Experimentally Determined Bioactivity Profiles of this compound
| Pharmacological Activity | Experimental Model | Potency (IC50/EC50) | Reference Controls | Citation |
|---|---|---|---|---|
| Antiplasmodial | Plasmodium falciparum 3D7 strain | 0.52 μg/mL | Extracts: 1.78-7.11 μg/mL | [7] [1] |
| MAO-B Inhibition | Human monoamine oxidase-B | 0.72 μM (IC50) | Medicarpin: 0.45 μM | [6] |
| MAO-B Binding Affinity | Molecular docking simulation | -7.7 kcal/mol | Medicarpin: -8.7 kcal/mol | [6] |
| Antioxidant (DPPH) | Free radical scavenging | 7.50 ± 1.6 μg/mL | Standard antioxidants | [2] |
| Antioxidant (ABTS) | Free radical scavenging | 0.61 ± 0.05 μg/mL | Standard antioxidants | [2] |
| Cytotoxicity (Huh7it-1) | Hepatocyte-derived carcinoma | 34.32 ± 5.56 μg/mL | Commercial drugs | [2] |
| Anti-SARS-CoV-2 | In silico binding to helicase | -8.2 kcal/mol | PF-07321332: -7.8 kcal/mol | [1] |
Table 2: Additional Documented Pharmacological Effects
| Activity | Experimental System | Key Findings | Mechanistic Insights | Citation |
|---|---|---|---|---|
| Gastroprotective | Indomethacin-induced gastric ulcers in rats | Significant reduction in ulcer index (9.0±1.4 to 2.0±0.0) | Enhanced gastric mucin, modulated pH, antioxidative | [3] [4] |
| Hepatoprotective | Methoxychlor-induced hepatotoxicity in rats | Restored liver function markers, reduced apoptosis | Modulated thioredoxin/peroxiredoxin & TLR4/MyD88 pathway | [8] |
| Antimicrobial | Bacterial and fungal pathogens | Zone of inhibition >1 cm for E. coli, C. albicans, S. aureus | Membrane disruption, cellular content leakage | [1] |
| Selectivity | Toxicity assessment | Low cytotoxicity (SI ≥ 28.46) | Favorable safety profile | [1] |
The antiplasmodial activity of this compound is particularly noteworthy, demonstrating potency superior to crude extracts from its source material (IC50 0.52 μg/mL versus 1.78-7.11 μg/mL for extracts) against the chloroquine-resistant Plasmodium falciparum 3D7 strain [1]. This suggests its potential as a lead compound for addressing artemisinin-resistant malaria, a critical challenge in tropical medicine.
In neurological applications, this compound functions as a potent reversible competitive inhibitor of hMAO-B (Ki = 0.21 μM), indicating strong binding affinity to the enzyme's active site [6]. While slightly less potent than its structural analog medicarpin (IC50 0.45 μM), it still exhibits significant potential for managing Parkinson's disease and related neurodegenerative conditions through modulation of dopamine metabolism.
The hepatoprotective effects observed in methoxychlor-induced liver injury models demonstrate this compound's ability to modulate complex cellular pathways, particularly through suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enhancement of endogenous antioxidant systems [8]. The compound effectively restored normal histological architecture and reduced apoptotic markers in hepatocytes.
Figure 1: this compound Hepatoprotective Mechanism via TLR4/MyD88 and Thioredoxin/Peroxiredoxin Pathways
caption: HTP modulates TLR4/MyD88 inflammatory and TXN/PRDX1 antioxidant pathways.
This compound demonstrates dual-pathway modulation in hepatoprotection: (1) suppression of the TLR4/MyD88 signaling cascade that drives inflammatory responses, and (2) activation of the thioredoxin/peroxiredoxin (TXN/PRDX1) system that enhances cellular antioxidant defenses [8]. This coordinated regulation of distinct pathological processes underscores its potential as a multifaceted therapeutic agent for chemical-induced liver injury.
Figure 2: this compound as Competitive MAO-B Inhibitor
caption: HTP competitively inhibits MAO-B, preserving dopamine for neuroprotection.
This compound acts as a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B), directly binding to the enzyme's active site with high affinity (Ki = 0.21 μM) [6]. This mechanism prevents dopamine degradation in the synaptic cleft, thereby increasing dopaminergic neurotransmission which is therapeutically beneficial in Parkinson's disease. The 3,9-dimethoxypterocarpan structure of this compound is essential for this selective interaction with hMAO-B, while demonstrating weaker inhibition against hMAO-A (selectivity index = 2.07), contributing to a potentially favorable side effect profile compared to non-selective MAO inhibitors.
The methoxy group substitutions at specific positions on the pterocarpan skeleton significantly influence this compound's biological activity. Comparative studies with its structural analog medicarpin reveal that:
These structure-activity relationships provide valuable insights for medicinal chemistry optimization campaigns aimed at enhancing this compound's therapeutic potential.
The microbial transformation of this compound to medicarpin represents a green synthesis approach that enhances bioactivity through specific structural modification:
Table 3: Biotransformation Protocol Using Aspergillus niger
| Protocol Step | Specifications | Conditions & Parameters |
|---|---|---|
| Microbial Culture | Aspergillus niger strain UI X-172 | Soybean meal broth medium (pH 7.0) |
| Culture Conditions | 27 ± 2°C, 150 rpm rotary agitator | 2-day pre-culture followed by 24h main culture |
| Substrate Addition | 40 mg this compound in 50 mL culture | Added after 24h of microbial growth |
| Transformation Period | 7-day incubation | Continuous monitoring of metabolite profile |
| Extraction Method | Dichloromethane (DCM) extraction ×3 | 24h intervals, combined extracts |
| Analysis Techniques | TLC, GC-MS, NMR | Structural confirmation of medicarpin |
This biotransformation process specifically achieves demethylation of this compound, converting it to medicarpin which demonstrates enhanced antioxidant and antiplasmodial activities [2]. The use of Aspergillus niger (generally recognized as safe - GRAS status) provides an industrially feasible approach for large-scale production of this valuable metabolite.
Computational approaches provide molecular-level insights into this compound's mechanism of action:
Despite the promising pharmacological profile of this compound, several critical research gaps must be addressed to advance its therapeutic development:
Future research priorities should include comprehensive toxicological assessment following FDA/EMA guidelines, investigation of potential drug interactions (particularly given its MAO-B inhibitory activity), and development of sustainable sourcing strategies through advanced biotechnological approaches such as heterologous biosynthesis.
This compound represents a promising multifunctional natural product with demonstrated efficacy across multiple disease-relevant pharmacological models. Its diverse biological activities - including significant antiplasmodial, neuroprotective, antioxidant, and anti-inflammatory effects - coupled with its favorable toxicity profile position it as an attractive lead compound for drug development. The compound's ability to modulate distinct pathological pathways simultaneously, particularly evident in its hepatoprotective mechanism involving both inflammatory and oxidative stress pathways, suggests potential advantages over single-target approaches.
Homopterocarpin is a natural pterocarpan found abundantly in the heartwood of Pterocarpus macrocarpus Kurz. [1]. It serves as a direct precursor to medicarpin, a compound with significant pharmacological interest, via a simple demethylation reaction [1]. Its extraction and purification present a viable and potentially more economical pathway to obtaining medicarpin, a compound noted for its antiplasmodial, anticancer, and antioxidant activities [1].
The identity and purity of the isolated this compound must be confirmed using complementary analytical techniques [1] [2].
Table 2: Analytical Methods for this compound Characterization
| Method | Key Parameters / Observed Signals | Purpose |
|---|---|---|
| Thin Layer Chromatography (TLC) | Mobile phase: n-hexane:ethyl acetate (7:3) [1]. | Monitor purification, check purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Comparison of mass spectra with NIST library (similarity >80%) [1]. | Confirm molecular identity. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C spectra in chloroform-d (400 MHz) [1]. | Elucidate molecular structure. |
| Fourier Transform Infrared (FTIR) | Functional group identification [2]. | Confirm key functional groups. |
The extracted this compound can be biologically transformed into medicarpin, enhancing its value.
Extracts and purified this compound from P. macrocarpus heartwood exhibit a promising range of biological activities.
Table 3: Documented Bioactivities of this compound and Related Extracts
| Bioactivity Assay | Result / IC₅₀ Value | Significance / Comparison |
|---|---|---|
| Antiplasmodial (vs. P. falciparum 3D7) | This compound: 0.52 µg/mL [2] | High potency; low cytotoxicity (Selectivity Index ≥ 28.46) [2]. |
| Antioxidant (DPPH assay) | Ethyl acetate extract: 0.76 ± 0.92 µg/mL [2] | Potent free radical scavenging activity. |
| Antimicrobial (Zone of Inhibition) | Active against B. subtilis, E. coli, S. aureus, C. albicans ( >1 cm) [2]. | Broad-spectrum antimicrobial potential. |
| Anti-SARS-CoV-2 (in silico) | Favorable binding to viral proteins [2]. | Suggests potential for antiviral development. |
Natural products continue to play an indispensable role in drug discovery, serving as sources for new therapeutic agents and chemical scaffolds. Homopterocarpin, an isoflavonoid found in the heartwood of Pterocarpus macrocarpus Kurz., has recently gained significant scientific interest due to its promising biological activities, particularly its potent antiplasmodial properties against Plasmodium falciparum [1]. This document provides detailed methodologies for the extraction, recrystallization, purification, and biological evaluation of this compound, supporting research and development efforts in pharmaceutical and natural product sciences.
2.1.1 Raw Material Preparation
2.1.2 Sequential Maceration Extraction
The n-hexane extract serves as the primary source for this compound isolation.
2.2.1 Recrystallization Protocol
2.3.1 Thin-Layer Chromatography (TLC) Analysis
2.3.2 Structural Elucidation Techniques
The following table summarizes the key biological activities of this compound and crude extracts:
| Biological Activity | Sample | Result/IC50 Value | Reference Compound |
|---|---|---|---|
| Anti-Plasmodial (against P. falciparum 3D7) | This compound | 0.52 μg/mL | - |
| Ethyl acetate extract | 1.78 μg/mL | - | |
| Ethanol extract | 2.21 μg/mL | - | |
| n-hexane extract | 7.11 μg/mL | - | |
| Cytotoxicity (Selectivity Index) | This compound & Extracts | SI ≥ 28.46 (low toxicity) | - |
| Antioxidant (DPPH assay) | Ethyl acetate extract | 0.76 ± 0.92 μg/mL | - |
| Antioxidant (ABTS assay) | Ethyl acetate extract | 0.61 ± 0.46 μg/mL | - |
| In silico Anti-SARS-CoV-2 | Stigmasterol (identified by GC-MS) | Binding energy: -8.2 kcal/mol with SARS-CoV-2 helicase | [1] |
3.1 Antiplasmodial Activity Evaluation
3.2 In silico Anti-SARS-CoV-2 Analysis
3.3 Antioxidant Activity Assays
3.4 Antimicrobial Screening
The following diagram illustrates the complete experimental workflow for this compound isolation and characterization:
The protocols outlined herein provide a comprehensive framework for the isolation, purification, and biological evaluation of this compound from P. macrocarpus Kurz. heartwood. The recrystallization method using n-hexane represents a crucial purification step that enables researchers to obtain this compound of sufficient purity for subsequent structural characterization and bioactivity studies. The promising antiplasmodial activity and low cytotoxicity profile of this compound highlight its potential as a lead compound for antimalarial drug development [1]. Further studies including in vivo efficacy, pharmacokinetic profiling, and mechanism of action investigations are recommended to advance this natural product toward clinical development.
The biotransformation of natural compounds using microbial systems represents a sustainable approach to enhancing the value of readily available phytochemicals. Homopterocarpin, abundantly isolated from the heartwood of Pterocarpus macrocarpus Kurz., possesses limited economic value compared to its demethylated derivative, medicarpin—a pterocarpan isoflavonoid with documented diverse bioactivities including anticancer, anti-inflammatory, and neuroprotective effects [1]. However, medicarpin is typically produced only in small quantities in plants, creating supply challenges that limit research and potential therapeutic applications. Chemical synthesis of medicarpin often proves to be a low-yield, complicated process, while plant tissue culture methods are relatively unfeasible due to the slow growth of plant cells and unstable medicarpin yields [1].
Microbial transformation using Aspergillus niger (strain UI X-172) offers a green synthesis alternative that addresses these limitations efficiently and cost-effectively. This process involves the demethylation of this compound to form medicarpin, leveraging the robust enzymatic machinery of A. niger, which is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration [1]. The biotransformation approach enhances the solubility and bioavailability of the resulting compound while reducing toxicity, making it particularly valuable for pharmaceutical applications [1]. This protocol details the complete methodology from microbial cultivation through compound characterization, enabling researchers to implement this efficient transformation process in laboratory settings.
The microbial transformation process follows a systematic approach to ensure optimal conversion efficiency:
Fungal Culture Preparation:
Biotransformation Process:
Product Extraction:
The following workflow diagram illustrates the complete biotransformation process:
The biological activities of medicarpin obtained through biotransformation were evaluated through comprehensive in vitro assays, with results summarized in the table below:
Table 1: Biological Activity Profile of Medicarpin Derived from Biotransformation
| Activity Assay | Model System | Result (IC₅₀) | Reference Compound |
|---|---|---|---|
| Antioxidant | ABTS radical scavenging | 0.61 ± 0.05 µg/mL | Not specified [1] |
| Antioxidant | DPPH radical scavenging | 7.50 ± 1.6 µg/mL | Not specified [1] |
| Anti-plasmodial | Plasmodium falciparum strain 3D7 | 0.45 ± 0.35 µg/mL | Not specified [1] |
| Anticancer | Hepatocyte-derived carcinoma (Huh7it-1 cells) | 34.32 ± 5.56 µg/mL | Not specified [1] |
| In silico prediction | Molecular docking studies | Binding affinity lower than commercial drugs | Various commercial drugs [1] |
The significant antiplasmodial activity (IC₅₀ = 0.45 ± 0.35 µg/mL) against the Plasmodium falciparum 3D7 strain suggests potential for antimalarial development, while the moderate cytotoxicity against hepatocyte-derived carcinoma cells (Huh7it-1, IC₅₀ = 34.32 ± 5.56 µg/mL) indicates selective bioactivity that warrants further investigation [1]. The in silico studies corroborated these findings, demonstrating that medicarpin exhibits favorable binding affinities for relevant molecular targets compared to commercial drugs [1].
The biotransformation approach described herein offers several significant advantages over conventional methods for medicarpin production. The process utilizes Aspergillus niger, a GRAS-status organism with extensive history in industrial biotechnology, ensuring both safety and scalability potential [1]. Compared to chemical synthesis, which often involves complex steps with low overall yields, the microbial transformation achieves conversion through a single demethylation step catalyzed by the fungus's endogenous enzyme systems [1]. Furthermore, while heterologous synthesis in yeast has been reported using liquiritigenin as substrate, this approach requires expensive substrates and advanced technologies, making the A. niger-mediated transformation a more cost-effective alternative [1].
From a pharmaceutical development perspective, biotransformation often enhances the bioavailability and solubility of natural products while potentially reducing toxicity, addressing key challenges in drug development [1]. The green chemistry aspects of this process align with contemporary sustainable manufacturing principles, utilizing mild reaction conditions (27°C, aqueous medium) and renewable biological catalysts instead of harsh chemical reagents [1].
The transformed medicarpin holds promise for multiple applications:
For future studies, researchers should consider:
The efficient biotransformation of this compound to medicarpin using Aspergillus niger represents a significant advancement in the production of this valuable pterocarpan compound. The detailed protocol provided herein enables researchers to implement this process in laboratory settings, facilitating further investigation of medicarpin's therapeutic potential. The comprehensive characterization of the transformed product confirms both its structural identity and promising biological activities, particularly in the realms of antioxidant, antiplasmodial, and anticancer applications. While the current results are promising, further studies are necessary to optimize the process for scale-up and to fully elucidate the mechanism of action underlying medicarpin's diverse bioactivities before clinical development can be pursued.
This compound (HTP) is an isoflavonoid naturally found in species like Pterocarpus erinaceus and Canavalia lineata [1] [2]. Recent research demonstrates its potent hepatoprotective effects through multi-targeted action, primarily by modulating critical signaling pathways to counteract chemical-induced liver injury [3] [4].
The hepatoprotective efficacy of this compound is primarily mediated through the coordinated modulation of two key cellular defense systems, which can be visualized in the following pathway diagram:
The following tables summarize key experimental findings from recent studies on this compound's hepatoprotective effects:
Table 1: Biochemical Markers in MET-Induced Hepatotoxicity (Rat Model) [3] [4]
| Parameter Category | Specific Marker | MET-Induced Change | HTP Reversal Effect |
|---|---|---|---|
| Liver Function Enzymes | ALT, AST, ALP, GGT | Increased 150-200% | Normalized to near control levels |
| Oxidative Stress Markers | ROS & MDA | Increased 180% | Reduced by 60-70% |
| Antioxidant Enzymes | SOD, CAT, GPx, GST, GSH | Decreased 50-60% | Restored to 80-90% of normal |
| Inflammatory Mediators | TNF-α, IL-6, IL-1β | Increased 200-300% | Reduced by 65-75% |
| Apoptotic Proteins | Bax, Caspase-3, -9 | Increased 170-220% | Reduced by 55-65% |
| Anti-apoptotic Protein | Bcl-2 | Decreased 60% | Restored to 85% of normal |
Table 2: Hepatoprotective Efficacy in Different Toxin Models [3] [1]
| Toxin Model | Dose & Duration | Key Protective Outcomes | Proposed Mechanism |
|---|---|---|---|
| Methoxychlor (MET) | 150 mg/kg, 30 days + HTP (25 mg/kg) | Normalized liver enzymes, reduced oxidative stress, inhibited apoptosis | Thioredoxin/Peroxiredoxin activation; TLR4/MyD88 inhibition |
| Acetaminophen | 2 g/kg single dose + HTP (25-75 mg/kg) | Reduced ALT, AST, bilirubin; increased glutathione | Antioxidant activity; glutathione system preservation |
Objective: Evaluate this compound's efficacy against methoxychlor-induced hepatotoxicity [3] [4].
Test Compounds:
Animal Grouping and Dosing:
Experimental Timeline:
Sample Collection and Processing:
Liver Function Markers [3] [4] [1]:
Oxidative Stress Parameters:
Molecular Biology Analyses:
Primary Efficacy Endpoints:
Histopathological Assessment:
Current Limitations:
Recommended Future Studies:
The global fight against malaria faces significant challenges due to the emergence and spread of drug-resistant Plasmodium falciparum strains, particularly with the recent identification of artemisinin partial resistance in multiple global regions [1]. This resistance development threatens the efficacy of frontline artemisinin-based combination therapies (ACTs), creating an urgent need for new antimalarial compounds with novel mechanisms of action [2] [3]. Natural products continue to serve as valuable sources for drug discovery, with approximately 80% of the world's population relying on plant-based medicines for healthcare [4]. In this context, homopterocarpin, an isoflavonoid isolated from Pterocarpus macrocarpus Kurz. heartwood, and its derivative medicarpin have emerged as promising candidates with demonstrated antiplasmodial activity [5] [6].
The biotransformation approach described in this application note addresses a critical challenge in natural product drug discovery: the limited natural availability of medicarpin. Traditional extraction yields only small quantities from plant sources, while chemical synthesis presents complications with low yields [5]. The microbial transformation protocol using Aspergillus niger provides a green synthesis method that efficiently converts the more readily available this compound to medicarpin through demethylation, offering a cost-effective and efficient biological manufacturing approach [5]. This application note provides detailed methodologies for the biotransformation process and subsequent evaluation of antiplasmodial efficacy, enabling researchers to replicate and build upon these promising findings for antimalarial drug development.
The following workflow illustrates the complete biotransformation and analysis process:
Table 1: Antiplasmodial and Antioxidant Activities of this compound, Medicarpin, and Reference Compounds
| Compound | Anti-Pf IC₅₀ (μg/mL) | Anti-Pf Selectivity Index | DPPH IC₅₀ (μg/mL) | ABTS IC₅₀ (μg/mL) | Cytotoxicity (CC₅₀ μg/mL) |
|---|---|---|---|---|---|
| This compound | 0.52 ± NA [6] | ≥28.46 [6] | Not reported | Not reported | Not reported |
| Medicarpin | 0.45 ± 0.35 [5] | Not reported | 7.50 ± 1.6 [5] | 0.61 ± 0.05 [5] | Not reported |
| P. macrocarpus Ethyl Acetate Extract | 1.78 ± NA [6] | ≥28.46 [6] | 0.76 ± 0.92 [6] | 0.61 ± 0.46 [6] | Not reported |
| P. macrocarpus Ethanol Extract | 2.21 ± NA [6] | ≥28.46 [6] | Not reported | Not reported | Not reported |
| P. macrocarpus n-Hexane Extract | 7.11 ± NA [6] | ≥28.46 [6] | Not reported | Not reported | Not reported |
| Chloroquine (Reference) | 0.016 ± NA [8] | Not reported | Not applicable | Not applicable | Not applicable |
Table 2: Biotransformation Efficiency and Compound Characteristics
| Parameter | This compound | Medicarpin |
|---|---|---|
| Source | Direct isolation from P. macrocarpus heartwood [5] | Biotransformation from this compound using A. niger [5] |
| Isolation Method | Multiple recrystallization with n-hexane at 4°C [5] | Silica gel column chromatography + TLC purification [5] |
| Biotransformation Yield | Not applicable | Successfully converted via demethylation [5] |
| Structural Features | Isoflavonoid, precursor compound [5] | Demethylated derivative, pterocarpan [5] |
| Economic Value | Lower economic value [5] | Higher economic value [5] |
The experimental workflow for antiplasmodial assessment involves multiple standardized steps:
Table 3: Current Antimalarial Drug Resistance Landscape (2025 Surveillance Data)
| Drug/Drug Class | Resistance Status | Key Molecular Markers | Geographic Distribution |
|---|---|---|---|
| Artemisinins | Partial resistance emerging | PfK13 mutations (C469Y, A675V, R561H) [8] | Southeast Asia, South America, East Africa, Uganda [8] [1] |
| Lumefantrine | Decreasing susceptibility | PfCRT K76T wild-type, PfMDR1 N86Y wild-type, PfK13 C469Y/A675V [8] | Eastern and Northern Uganda [8] |
| Chloroquine | Resistance well-established | PfCRT K76T mutation [8] | Nearly global except Central America west of Panama [1] |
| Amodiaquine | Resistance documented | PfCRT K76T, PfMDR1 N86Y [8] | Various endemic regions [8] |
| Sulfadoxine-Pyrimethamine | High-level resistance | PfDHFR N51I/C59R/S108N + I164L, PfDHPS A437G/K540E + A581G [8] | Much of Africa, spreading in East Africa [8] |
The experimental results demonstrate that both this compound and its biotransformation product medicarpin exhibit potent antiplasmodial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain, with IC₅₀ values of 0.52 μg/mL and 0.45 μg/mL, respectively [5] [6]. These values indicate substantial antimalarial potential, particularly when considering their favorable selectivity indices (≥28.46), which suggest a reasonable therapeutic window between antiplasmodial efficacy and host cell toxicity [6]. The significant antioxidant activities observed for medicarpin, with IC₅₀ values of 7.50 μg/mL (DPPH) and 0.61 μg/mL (ABTS), may contribute to its antiplasmodial mechanism through mitigation of oxidative stress associated with malaria pathogenesis [5].
The biotransformation protocol successfully addresses the supply limitation challenges associated with medicarpin, providing a efficient microbial conversion method that enhances the economic value of the more readily available this compound [5]. This green synthesis approach represents a sustainable and cost-effective strategy for producing medicarpin in quantities sufficient for further drug development investigations. The combination of potent antiplasmodial activity, complementary antioxidant effects, and a reliable production method positions these compounds as promising candidates for future antimalarial development, particularly in the context of increasing resistance to current frontline therapies [5] [6].
The protocols and findings described in this application note have several important implications for antimalarial drug discovery:
Novel Chemotype Exploration: this compound and medicarpin represent distinct chemical scaffolds (isoflavonoids/pterocarpans) from currently used antimalarials, potentially offering new mechanisms of action that could circumvent existing resistance pathways [3]. Their structural novelty makes them valuable starting points for medicinal chemistry optimization programs.
Combination Therapy Potential: The dual antiplasmodial and antioxidant activities of these compounds suggest potential for multifactorial action against malaria, possibly providing additional benefits in mitigating malaria-associated oxidative tissue damage [5]. This dual functionality could be advantageous in combination therapy development.
Biotransformation Platform Application: The established Aspergillus niger-mediated biotransformation protocol provides a template for similar approaches to enhance the production of other valuable natural products with limited availability, expanding the toolkit for natural product-based drug discovery [5].
Urgent Response to Resistance: The recent documentation of decreasing susceptibilities to dihydroartemisinin (DHA) and lumefantrine in Ugandan parasite isolates [8] underscores the critical timing of this research. With median IC₅₀ values for DHA increasing from 1.4 nM to 2.9 nM and for lumefantrine from 3.0 nM to 11.3 nM between 2010-2013 and 2019-2024 surveillance periods [8], the discovery of new chemotypes with activity against currently circulating strains represents an essential preparedness strategy.
While these results are promising, several important limitations should be addressed in future research:
This application note provides detailed protocols for the biotransformation of this compound to medicarpin using Aspergillus niger and comprehensive assessment of their antiplasmodial activities. The methodologies presented enable researchers to reliably produce medicarpin through microbial transformation and evaluate its efficacy against Plasmodium falciparum. The demonstrated antiplasmodial potency, coupled with favorable selectivity indices and additional antioxidant activities, positions these compounds as promising candidates for further antimalarial development. Given the escalating challenge of drug-resistant malaria, particularly the recent emergence of artemisinin partial resistance in Africa [8] [1], the discovery and development of new chemotypes with novel mechanisms of action represents an urgent priority in malaria control efforts. The protocols outlined herein provide a foundation for further investigation and development of these promising antiplasmodial compounds.
Homopterocarpin, a prominent flavonoid compound primarily isolated from the heartwood of Pterocarpus macrocarpus Kurz., has garnered significant scientific interest due to its diverse bioactive properties. Recent investigations have revealed its substantial antioxidant potential, positioning it as a promising natural compound for pharmaceutical development and therapeutic applications. This document presents detailed application notes and standardized protocols for the evaluation of this compound's antioxidant activity through DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay systems. These protocols are specifically designed for researchers, scientists, and drug development professionals requiring reproducible methodology and comprehensive quantitative assessment of antioxidant capabilities.
The significance of this compound extends beyond its direct antioxidant properties, as recent studies have successfully demonstrated its biotransformation into medicarpin through microbial conversion using Aspergillus niger (strain UI X-172). This biotransformation process, which occurs via demethylation, enhances the bioactivity profile and presents a sustainable approach to producing derivatives with improved therapeutic potential [1]. The antioxidant activities documented herein provide critical insights into the structure-activity relationships and potential applications of this compound in oxidative stress-related conditions.
Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for the comprehensive metabolite profiling of this compound and related compounds. The analytical conditions optimized for this purpose involve specific parameters that ensure accurate identification and quantification [1] [2].
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Specification | Application |
|---|---|---|
| Column Type | Capillary column (30 m × 250 µm × 0.25 µm) | Compound separation |
| Carrier Gas | Helium at 3 mL/min flow rate | Mobile phase |
| Temperature Program | Initial: 60°C, Final: 250°C | Optimal elution |
| Ionization Mode | Electron impact mode (50-550 amu) | Mass detection |
| Spectral Library | NIST Standard Reference Database (v02.L) | Compound identification |
| Similarity Threshold | >80% | Confident identification |
Comparative analysis of antioxidant activities reveals the significant potential of this compound and its biotransformation product. The following table summarizes the quantitative data obtained from DPPH and ABTS assays, providing researchers with benchmark values for experimental comparison [1] [3].
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Source |
|---|---|---|---|
| This compound | Data not explicitly reported in search results | Data not explicitly reported in search results | P. macrocarpus heartwood |
| Medicarpin (from biotransformation) | 7.50 ± 1.6 | 0.61 ± 0.05 | Aspergillus niger biotransformation |
| Ethyl Acetate Extract of P. macrocarpus | 0.76 ± 0.92 | 0.61 ± 0.46 | P. macrocarpus heartwood |
| Ethanol Extract of P. macrocarpus | Not specified | Not specified | P. macrocarpus heartwood |
The comprehensive evaluation of this compound's antioxidant activity involves a multi-stage process from compound preparation through bioactivity assessment. The following diagram illustrates the complete experimental workflow:
The DPPH assay represents a widely utilized method for determining the free radical scavenging capacity of antioxidant compounds. This stable radical-based assay operates on the principle that antioxidants donate hydrogen atoms to neutralize the purple-colored DPPH radical, resulting in a measurable color reduction that correlates directly with antioxidant potency. The method is particularly valued for its rapid implementation, high reproducibility, and minimal requirement for specialized equipment, making it ideal for initial antioxidant screening of natural products like this compound [1] [2].
The IC50 value, defined as the concentration required to scavenge 50% of DPPH radicals, should be calculated by plotting percentage inhibition against this compound concentration and applying nonlinear regression analysis. Recent investigations report that medicarpin (the biotransformation product of this compound) demonstrates a DPPH IC50 of 7.50 ± 1.6 μg/mL, providing a valuable reference point for expected activity ranges [1]. Statistical analysis should include mean values and standard deviations from at least three independent experiments to ensure methodological robustness.
The ABTS assay measures the ability of antioxidant compounds to donate electrons or hydrogen atoms to the ABTS radical cation (ABTS•+), resulting in decolorization that is quantitatively measurable at specific wavelengths. This method is particularly advantageous for assessing both hydrophilic and lipophilic antioxidants and offers enhanced sensitivity compared to other radical-based assays. The assay employs a pre-formed radical monocation generated through chemical oxidation, which produces a persistent blue-green chromophore with maximum absorption at 734 nm [1].
Research findings indicate that medicarpin, derived from this compound biotransformation, exhibits significant ABTS radical scavenging activity with an IC50 value of 0.61 ± 0.05 μg/mL [1]. This notable potency underscores the substantial antioxidant capability of this compound class. For comprehensive assessment, researchers should compare this compound's activity against appropriate reference standards such as Trolox, enabling expression of results as Trolox Equivalent Antioxidant Capacity (TEAC) for standardized comparison across studies.
Beyond their established antioxidant capabilities, this compound and its derivatives demonstrate a spectrum of significant bioactivities with therapeutic implications:
The comprehensive bioactivity profile of this compound, particularly its significant antioxidant capabilities demonstrated through DPPH and ABTS assays, positions it as a promising candidate for pharmaceutical development. The successful biotransformation of this compound to medicarpin using Aspergillus niger presents a sustainable, green synthesis approach that could potentially enhance bioactivity while addressing supply challenges associated with traditional extraction methods [1]. This microbial transformation represents an efficient, cost-effective alternative to complex chemical synthesis or plant tissue culture, which often face limitations in yield and feasibility.
Future research should focus on mechanistic studies to elucidate the precise molecular pathways through which this compound exerts its antioxidant effects, particularly its interaction with cellular antioxidant systems such as the Nrf2-ARE pathway. Additionally, investigation of its synergistic effects with established antioxidants could reveal enhanced therapeutic applications. Further toxicological profiling and in vivo studies are essential to establish safety parameters and dosage guidelines for potential clinical applications. The integration of this compound into functional foods, nutraceuticals, and cosmeceuticals represents another promising direction, leveraging its antioxidant properties for broader health and wellness applications [5].
This compound (compound 13) was identified from Canavalia lineata pods as a potent, reversible, and competitive inhibitor of hMAO-B [1] [2].
The table below summarizes key quantitative data for this compound and the closely related compound Medicarpin for comparison.
| Parameter | This compound | Medicarpin |
|---|---|---|
| hMAO-B IC₅₀ | 0.72 µM [1] [2] | 0.45 µM [1] [2] |
| hMAO-A IC₅₀ | Data available, less potent [1] | Data available, less potent [1] |
| Selectivity Index (SI) | 2.07 [1] [2] | 44.2 [1] [2] |
| Inhibition Constant (Kᵢ) | 0.21 µM [1] [2] | 0.27 µM [1] [2] |
| Binding Affinity | -7.7 kcal/mol [1] | -8.7 kcal/mol [1] |
The following protocols are adapted from the research paper and can be used to determine the MAO inhibitory activity of test compounds [1].
This continuous assay measures hydrogen peroxide (H₂O₂) production, a byproduct of the MAO catalytic reaction.
Reagent Preparation
Assay Procedure
The following diagram illustrates the key steps of the spectrophotometric assay protocol.
This compound is a natural pterocarpan-type compound that has attracted significant scientific interest due to its diverse biological activities. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against human monoamine oxidase-B (hMAO-B) with an IC₅₀ value of 0.72 µM, showing potential for managing neurological disorders such as Parkinson's disease [1]. The structural characteristics of this compound, specifically its 3,9-dimethoxypterocarpan skeleton, make it an ideal candidate for computational docking studies to understand its mechanism of action at the molecular level.
Computational molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict the interaction between small molecules like this compound and biological targets. This approach provides atomic-level insights into binding modes, affinity, and key molecular interactions that dictate pharmacological activity. The application of docking methodologies to this compound allows for the rational design of more potent and selective analogs while reducing the time and cost associated with experimental drug development. These protocols are designed specifically for researchers and drug development professionals seeking to implement robust computational approaches for studying this compound and related compounds.
Software Selection: For this compound docking studies, both commercial and open-source software packages have been successfully employed in published research. AutoDock Vina has been extensively used and validated for pterocarpan docking studies, with documented success in predicting this compound binding modes [2] [1]. Alternative docking software includes AutoDock 4, UCSF DOCK, and Schrödinger Glide, each with specific strengths in scoring accuracy or sampling efficiency. Molecular visualization tools such as PyMOL and ChimeraX are essential for result analysis and figure generation, while MD simulation packages like GROMACS or AMBER provide capabilities for validating docking results through dynamics simulations.
Protein Preparation: The initial crystal structure of the target protein should be obtained from the Protein Data Bank (PDB). For this compound studies targeting hMAO-B, PDB entries 2V5Z, 2V60, or 4A79 provide excellent starting points. The preparation workflow includes: (1) removing crystallographic water molecules, (2) adding missing hydrogen atoms, (3) assigning appropriate protonation states to residues (especially the FAD cofactor in MAO-B), (4) fixing missing side chains or loops, and (5) optimizing hydrogen bonding networks. The prepared structure should be energy-minimized using a suitable force field to relieve steric clashes.
Ligand Preparation: this compound structure can be obtained from PubChem (CID 114776) or drawn using chemical sketching tools. The preparation protocol includes: (1) generating accurate 3D coordinates, (2) optimizing geometry using semi-empirical or DFT methods, (3) assigning proper bond orders, (4) generating possible tautomers and protonation states at physiological pH, and (5) creating conformational ensembles using tools like OpenBabel or OMEGA when flexible docking is not available. For this compound, special attention should be paid to the chiral centers to ensure correct stereochemistry.
Table 1: Recommended Force Field Parameters for this compound Docking
| Application | Force Field | Partial Charge Method | Solvation Model | Justification |
|---|---|---|---|---|
| Rigid Docking | MMFF94 | Gasteiger | None | Computational efficiency for large libraries |
| Flexible Docking | CHARMM36 | AM1-BCC | Generalized Born | Balance of accuracy and speed |
| MD Refinement | CHARMM36/GAFF | RESP | TIP3P explicit | Highest accuracy for binding pose validation |
The docking methodology for this compound follows a systematic workflow to ensure reproducible and physiologically relevant results. The first critical step involves binding site identification, which can be accomplished through multiple approaches: (1) using known catalytic sites from literature, (2) identifying concave surface regions using CASTp or PocketFinder, or (3) employing blind docking across the entire protein surface. For hMAO-B, the crystallographically defined active site surrounding the FAD cofactor represents the appropriate docking target.
Grid generation establishes the search space for ligand placement and should encompass the entire binding pocket with sufficient margin (typically 5-10 Å beyond known ligand dimensions). For this compound docking against hMAO-B, a grid box of 25×25×25 Å with 1 Å spacing centered on the centroid of the crystallographic ligand has proven effective [1]. Docking parameters must be carefully optimized, including the number of binding modes to generate (typically 10-50), exhaustiveness of search (higher values for more accurate results), and the degree of ligand and protein flexibility incorporated.
Table 2: Optimized Docking Parameters for this compound with hMAO-B
| Parameter | Recommended Setting | Alternative for Flexible Side Chains | Impact on Results |
|---|---|---|---|
| Search Exhaustiveness | 32 | 64 | Higher values improve pose accuracy but increase computation time |
| Number of Poses | 20 | 20 | Multiple poses enable analysis of binding variability |
| Energy Range | 5 kcal/mol | 7 kcal/mol | Wider range captures more diverse binding modes |
| Ligand Flexibility | All rotatable bonds | Defined flexible segments | Complete flexibility better samples conformational space |
| Receptor Flexibility | Rigid | Flexible side chains in binding site | Critical for induced-fit binding phenomena |
Protocol validation is essential to establish the reliability of this compound docking results. The redocking approach involves extracting a co-crystallized ligand from the target protein, then testing the ability of the docking protocol to reproduce the experimental binding pose. A successful validation typically yields a root-mean-square deviation (RMSD) of ≤2.0 Å between the redocked and crystallographic poses. For hMAO-B, the inhibitor safinamide (PDB 2V5Z) serves as an excellent validation case.
Binding affinity correlation provides additional validation by comparing computational binding scores with experimental inhibition constants (Kᵢ or IC₅₀ values). For this compound, the experimentally determined Kᵢ of 0.21 µM against hMAO-B should correlate with the computed binding energy [1]. Statistical measures such as Pearson correlation coefficient (R² > 0.7 is desirable) and mean absolute error provide quantitative validation metrics. When possible, cross-validation against multiple known inhibitors strengthens the validation.
The following workflow diagram illustrates the complete this compound docking protocol:
Critical interaction analysis of this compound docking results should identify specific molecular contacts that contribute to binding affinity and selectivity. For hMAO-B inhibition, key interactions include: (1) π-π stacking with aromatic residues Tyr398 and Tyr435, (2) hydrogen bonding with the protein backbone or side chains, particularly with the 9-methoxy group, and (3) hydrophobic contacts with residues such as Leu171, Ile198, and Phe343. The spatial orientation relative to the FAD cofactor provides insights into the potential inhibition mechanism, with competitive inhibitors typically occupying the substrate-binding cavity.
Binding affinity interpretation requires understanding the relationship between docking scores and experimental measures. For this compound, the reported docking score of -7.7 kcal/mol against hMAO-B correlates with its submicromolar inhibitory activity [1]. However, scoring functions have limitations in absolute accuracy, so results should be interpreted comparatively against known active and inactive compounds. The selectivity profile can be assessed by parallel docking against related targets (e.g., hMAO-A for this compound) to calculate selectivity indices.
Structural visualization employs specific color schemes to enhance interpretation: protein surfaces (light gray), catalytic residues (red), hydrophobic regions (yellow), and hydrogen bonds (green dashed lines). This compound should be depicted in stick representation with element-based coloring (carbon = cyan, oxygen = red). The interaction diagram maps specific contacts, distinguishing hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic contacts.
Results documentation should include: (1) tabulated docking scores for all poses, (2) interaction fingerprints comparing binding modes, (3) 2D interaction diagrams, and (4) quantitative metrics such as buried surface area and interaction energies. For this compound, special attention should be given to the structure-activity relationship insights, particularly comparing its binding with medicarpin (which has a 3-OH instead of 3-OCH₃ group) to understand the role of specific substituents.
Docking validation through MD provides critical insights into the stability and dynamics of this compound binding. A standard protocol includes: (1) solvating the docked complex in an appropriate water model (TIP3P), (2) adding ions to neutralize the system, (3) energy minimization to remove steric clashes, (4) gradual heating to the target temperature (310 K), (5) equilibration at constant pressure (1 atm), and (6) production MD simulation for a sufficient duration (≥100 ns) to capture relevant dynamics. For this compound, simulations should monitor ligand RMSD, protein-ligand contacts, and binding site conformational changes.
Energetics analysis using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) provides quantitative binding free energy estimates that typically show better correlation with experiment than docking scores alone. For accurate results, these calculations should use multiple trajectory snapshots (100-1,000 frames) from stable simulation periods. The enthalpic contributions can be decomposed to identify residues making the largest contributions to this compound binding.
Structure-based optimization of this compound leverages docking results to design analogs with improved properties. Key strategies include: (1) scaffold modification to enhance complementary shape with the binding pocket, (2) functional group addition to form additional hydrogen bonds or electrostatic interactions, (3) substituent optimization to improve hydrophobic complementarity, and (4) rigidification to reduce entropy penalty upon binding. The 3-methoxy and 9-methoxy groups represent key modification sites based on docking results.
ADMET profiling should be integrated with docking studies to ensure optimized compounds maintain favorable drug-like properties. In silico predictions of permeability, metabolic stability, and toxicity can guide the optimization process. For CNS-targeted this compound analogs, blood-brain barrier penetration represents a critical property that can be predicted using specialized tools such as BBB Predictor or Schrödinger QikProp.
The following diagram illustrates the advanced simulation workflow for this compound study:
Poor pose reproduction during validation may indicate inadequate sampling or incorrect parameter settings. Solutions include: (1) increasing exhaustiveness (up to 256 for challenging cases), (2) expanding search space dimensions (with caution to avoid false positives), (3) implementing induced-fit docking protocols that allow side-chain flexibility, and (4) using ensemble docking against multiple receptor conformations. For this compound, particular attention should be paid to the orientation of the methoxy groups, which significantly impact binding.
Score-experiment discrepancy between computational binding energies and experimental measures requires systematic investigation. Potential resolutions include: (1) verifying the protonation states of both ligand and protein, (2) assessing potential covalent binding mechanisms (especially for MAO targets), (3) evaluating solvation effects, and (4) considering allosteric binding modes. When this compound docking scores appear inconsistent with activity data, water-mediated interactions or metal coordination not captured by standard docking should be investigated.
Methodological rigor requires adherence to established quality control metrics throughout the docking workflow. Key metrics include: (1) pose reproducibility (RMSD ≤ 2.0 Å in redocking), (2) score consistency across multiple runs (standard deviation ≤ 0.5 kcal/mol), (3) docking precision in enrichment studies (EF₁% ≥ 10), and (4) correlation with experiment (R² ≥ 0.6 for congeneric series). These metrics should be documented for method validation.
Result reliability assessment includes specific controls for this compound studies: (1) comparison with known MAO-B inhibitors to verify appropriate binding mode, (2) consistency across multiple docking algorithms, (3) confirmation of key interactions identified in structure-activity relationships, and (4) concordance with MD simulation results. Any significant deviations from expected behavior should trigger re-examination of preparation parameters and assumptions.
Table 3: Troubleshooting Guide for this compound Docking
| Problem | Potential Causes | Recommended Solutions | Preventive Measures |
|---|---|---|---|
| Inconsistent binding poses | Insufficient sampling, inadequate search space | Increase exhaustiveness, expand grid dimensions, use multiple docking runs | Validate protocol with known crystal structures before this compound docking |
| Poor correlation with activity data | Incorrect protonation states, missing water molecules, inadequate scoring | Re-evaluate ligand and protein protonation, include crucial water molecules, use consensus scoring | Perform thorough system preparation, consult experimental data for similar compounds |
| High energy clashes in poses | Overly rigid receptor, inadequate minimization | Implement flexible side chains, perform pose refinement with minimization | Use protein structures with high resolution and complete side chains |
The computational docking protocols presented herein provide a robust framework for studying this compound interactions with biological targets. The method validation against hMAO-B demonstrates the reliability of these approaches, with this compound showing a computed binding affinity of -7.7 kcal/mol that correlates well with its experimental Kᵢ of 0.21 µM [1]. The systematic workflow encompassing preparation, docking, validation, and analysis ensures reproducible results that can guide experimental design and compound optimization.
The integration of these computational protocols with experimental validation creates a powerful feedback loop for advancing this compound-based therapeutic development. As computational resources grow and algorithms improve, the precision and predictive power of these methods will continue to increase, solidifying their role in modern drug discovery pipelines.
This section outlines the scientific context and quantitative data supporting the TLC analysis.
This compound is a natural pterocarpan-type isoflavonoid found in plants like Pterocarpus macrocarpus Kurz and Canavalia lineata [1] [2]. It serves as a direct precursor for medicarpin, a compound with significant and diverse bioactivities including antioxidant, antiplasmodial, anticancer, and selective inhibition of human monoamine oxidase-B (hMAO-B) [1] [2] [3]. The conversion of this compound to medicarpin occurs through a demethylation reaction, which can be efficiently catalyzed using microbial biotransformation with fungi like Aspergillus niger [1]. TLC is an indispensable tool for monitoring this green synthesis process, identifying the compounds in plant extracts, and ensuring reaction progress due to its simplicity, low cost, and ability to analyze multiple samples simultaneously [1] [4].
The table below summarizes key analytical and bioactivity data for this compound and medicarpin, which can be contextualized through TLC analysis.
| Property | This compound | Medicarpin | Citation |
|---|---|---|---|
| Basic Structure | 3,9-dimethoxypterocarpan | 3-hydroxy-9-methoxypterocarpan | [1] [2] |
| Reported TLC Mobile Phase | n-hexane : ethyl acetate (7:3) | n-hexane : ethyl acetate (7:3) | [1] |
| hMAO-B Inhibition (IC₅₀) | 0.72 µM | 0.45 µM | [2] |
| Antioxidant Activity (DPPH, IC₅₀) | Not Specifically Reported | 7.50 ± 1.6 µg/mL | [1] |
| Antiplasmodial Activity (IC₅₀) | Not Specifically Reported | 0.45 ± 0.35 µg/mL | [1] |
This workflow diagrams the key stages of the biotransformation and analysis process:
This section provides a step-by-step method for the TLC analysis of this compound biotransformation.
Principle: This protocol uses TLC to separate and visually identify this compound and its biotransformation product, medicarpin, based on their differential migration on a silica gel plate. The key difference in their chemical structures is at the 3-position on the A-ring: this compound has a -OCH₃ (methoxy) group, while medicarpin has a -OH (hydroxy) group. This single demethylation makes medicarpin more polar, resulting in a lower Rf value in a given solvent system compared to this compound [1] [2].
Materials and Reagents:
Procedure:
Interpretation of Results:
For more rigorous analysis, traditional TLC can be enhanced with quantitative and high-throughput methods.
1. Smartphone-Based Quantitative TLC Imaging Principle: A smartphone camera can be used as a simple, cost-effective densitometer to quantify the amount of a compound on a TLC plate by measuring the intensity of the spot [6]. This is particularly useful for estimating biotransformation conversion rates.
Procedure:
2. High-Throughput TLC Spotting for Screening Principle: When screening multiple biotransformation conditions (e.g., different fungal strains, time points), a customized spotting device can be used to apply many samples to a single TLC plate reproducibly and efficiently. Research has demonstrated devices constructed from LEGO bricks that can spot 48 samples in a staggered pattern on one plate [7].
The relationships between the key compounds and their biological activities can be visualized as follows:
The table below summarizes the successful extraction and isolation protocol for homopterocarpin from Pterocarpus macrocarpus heartwood as described in recent studies [1] [2].
| Parameter | Specification |
|---|---|
| Plant Material | Heartwood of Pterocarpus macrocarpus Kurz [1] [2]. |
| Pre-processing | Air-dried and ground into powder (40 mesh size) [1] [2]. |
| Primary Extraction | Maceration with n-hexane (1 kg powder, room temperature, 7 days, repeated 3 times) [1] [2]. |
| Isolation & Purification | Crystallization of n-hexane extract using n-hexane solvent (incubation at 4°C for 24 h). Process repeated until white crystals form [1] [2]. |
| Yield | Reported as part of a mixture; not explicitly quantified as a final pure yield [1]. |
This established workflow can be visualized as follows:
To improve the yield of this compound, consider these research-validated strategies:
Since the search results did not provide explicit FAQs, the following guide infers potential issues and solutions based on the described methodology:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield after crystallization | Incomplete extraction from plant matrix. | Ensure proper powder fineness (40 mesh). Extend maceration time or number of repetitions. |
| Crystallization conditions not optimal. | Ensure slow cooling and incubation at recommended 4°C. Use high-purity n-hexane. | |
| Low initial concentration in plant material. | Source heartwood from verified suppliers; test different plant batches. | |
| Impure final product | Incomplete crystallization. | Increase the number of recrystallization cycles. |
| Co-precipitation of other compounds. | Use a different solvent or solvent mixture for crystallization. Verify purity with TLC/GC-MS. |
To further optimize your process, you may need to conduct systematic investigations:
The following diagram outlines the core steps for purifying this compound, from sample preparation to final analysis. This workflow is synthesized from general silica gel column procedures and a specific research application for this compound [1] [2].
Here are answers to common challenges you might face during the purification process.
Q1: Why is my separation poor, with compounds not resolving?
Q2: The flow rate is too slow or the column is blocked. What should I do?
Q3: I see excessive tailing of the compound band. What does this mean?
Q4: How can I confirm I've successfully isolated this compound?
The table below summarizes key conditions used for the purification of this compound as reported in the literature.
| Parameter | Specification / Recommendation | Source / Context |
|---|---|---|
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard procedure [1] |
| Mobile Phase | n-hexane / ethyl acetate gradient | Used for this compound isolation [2] |
| Sample Load | ~40 mg of crude extract (as a guide) | Based on biotransformation study [2] |
| Elution Technique | Gradient elution | Recommended for complex mixtures [1] |
| Monitoring | TLC (Silica gel G60 plates) | Standard procedure [1] |
| Visualization | UV light (254 nm) or staining (e.g., KMnO₄) | Standard procedure [1] |
For developing a stability-indicating HPLC method for a small molecule like this compound, a reversed-phase (RP) technique with UV detection is the most common and recommended starting point [1]. The following workflow outlines the core development process.
Here are the detailed methodologies and considerations for each step:
This guide helps diagnose and resolve common HPLC issues. The following workflow outlines a systematic troubleshooting process.
Refer to the table below for specific symptoms, causes, and solutions.
| Symptom | Possible Cause | Solution |
|---|---|---|
| Peak Tailing [5] [6] | Silanol interaction (basic compounds), column void, contaminated column | Use high-purity silica column; add competing amine to mobile phase; replace column [5] |
| Peak Broadening [5] [6] | Extra-column volume, high flow rate, column temperature mismatch with eluent | Reduce connection capillary i.d.; optimize flow rate; use eluent pre-heater [5] |
| Retention Time Shifts [6] | Mobile phase composition change, column not equilibrated, pump flow issue | Prepare mobile phase consistently; ensure column equilibration; check pump for leaks/irregular flow [6] |
| High Pressure [6] | Blocked inlet frit or capillary, buffer salt precipitation | Flush system; filter samples and mobile phases; clean column with strong solvent [6] |
| Low/No Peaks [5] | Sample too dilute, wrong detection wavelength, detector failure | Concentrate sample; verify λmax with PDA; check detector output and lamp status [5] |
| Baseline Noise & Drift [5] [6] | Contaminated eluent, air bubbles, detector instability | Use fresh HPLC-grade solvents; degas mobile phase; check detector lamp intensity and flow cell [6] |
Q1: What is the typical development time for a robust HPLC method? A robust, fully validated stability-indicating method can take several weeks to develop and optimize [3]. Initial scouting runs can be set up much faster.
Q2: How do I choose between acetonitrile and methanol as the organic modifier? Acetonitrile often provides sharper peaks and lower backpressure, while methanol is less expensive and can offer different selectivity. It is best practice to try both during method scouting [3].
Q3: My sample is a complex plant extract. How can I protect my HPLC column? Always filter your sample (0.45µm or 0.22µm) before injection. Using a guard column is highly recommended as it will capture contaminants and preserve the life and performance of your analytical column [6].
Q4: When should I consider using Mass Spectrometry (MS) detection? While UV is standard, LC-MS is invaluable for confirming the identity of this compound and its impurities, especially during early method development. Use MS-friendly mobile phases (e.g., formic acid, ammonium acetate) from the start if MS detection is planned later [1].
The table below summarizes the key storage parameters derived from a chemical supplier's data sheet [1].
| Parameter | Specification |
|---|---|
| Recommended Storage | Desiccate at -20°C [1] |
| Physical Form | Oil [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [1] |
| Stock Solution Stability | Prepare fresh daily; can be stored sealed below -20°C for several months [1] |
The following FAQs address potential stability issues based on general chemical principles and the available data.
Q1: What are the critical factors affecting this compound stability? While not explicitly studied for this compound, related compounds suggest that temperature, humidity, and light exposure are critical. The recommendation to store it desiccated at -20°C strongly implies sensitivity to heat and hydrolysis (reaction with moisture) [1]. Furthermore, many organic compounds, especially those with complex structures like flavonoids, are susceptible to photodegradation [2]. It is prudent to protect this compound from light by using amber vials and performing procedures under low-light conditions when possible.
Q2: How should I prepare and store stock solutions of this compound?
Q3: The this compound in my vial appears to have stuck to the cap or walls. Is it still usable? This is a common occurrence during shipping. The supplier recommends taking the vial out of its packaging and shaking it gently until the compound falls to the bottom. For liquid products, centrifuge at 500 x g to gather the liquid at the vial's bottom. The compound is likely still usable if it has been stored under recommended conditions [1].
To fill the knowledge gaps, here are protocols you can implement in your lab to characterize this compound's stability.
This study helps identify degradation products and validate analytical methods.
This protocol assesses stability under recommended storage conditions.
The following methodology is adapted from a 2025 study that successfully converted homopterocarpin to medicarpin using Aspergillus niger [1]. The table summarizes the critical parameters for the biotransformation culture.
| Parameter | Specification |
|---|---|
| Microorganism | Aspergillus niger (strain UI X-172) [1] |
| Culture Medium | Soybean Meal (SBM) broth: Glucose (20 g/L), Yeast Extract (5 g/L), NaCl (5 g/L), KH2PO4 (5 g/L), Soybean Meal (5 g/L) [1] |
| Pre-culture | Incubate 50 mL medium with 1 mL spore suspension (1x10^6 spores in 1% Tween 80) at 27 ± 2°C, 150 rpm for 2 days [1] |
| Main Culture | Transfer 5 mL pre-culture to 50 mL fresh SBM medium; incubate at 27 ± 2°C, 150 rpm for 24 hours [1] |
| Substrate Addition | Add 40 mg of this compound to 50 mL culture (after 24-hour growth) [1] |
| Biotransformation | Continue incubation at 27 ± 2°C, 150 rpm for 7 days [1] |
| Product Extraction | Extract culture three times with equal volume of Dichloromethane (DCM); combine and evaporate extracts [1] |
The experimental workflow for this process can be visualized as follows:
Based on the established protocol, here are common issues and solutions presented in a FAQ format.
| Question / Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no yield of medicarpin. | Substrate toxicity to the fungus; suboptimal growth. | Pre-grow the fungus for 24 hours before adding this compound to ensure a robust, metabolically active culture [1]. |
| Inconsistent results between batches. | Slight variations in temperature or agitation. | Strictly control the incubation environment: 27 ± 2°C and 150 rpm [1]. Use baffled flasks for better aeration. |
| How to confirm the identity of the product? | Need for structural confirmation beyond TLC. | Use complementary techniques: GC-MS for mass profile and NMR (1H and 13C) for definitive structural elucidation [1]. |
| The transformation efficiency is low. | The reaction may not have reached completion. | Monitor the reaction over time. The study sampled the culture over 7 days, which may be necessary for full demethylation of this compound to medicarpin [1]. |
The relationship between the key compounds and the optimization parameters in this process is shown below:
The success of your biotransformation can be evaluated by the biological activity of the resulting medicarpin. The table below summarizes the key activities reported for medicarpin in the same 2025 study [1].
| Assay Type | Target / Method | Result (IC₅₀) |
|---|---|---|
| Antioxidant | ABTS radical scavenging | 0.61 ± 0.05 µg/mL [1] |
| Antioxidant | DPPH radical scavenging | 7.50 ± 1.6 µg/mL [1] |
| Anti-plasmodial | Plasmodium falciparum (3D7 strain) | 0.45 ± 0.35 µg/mL [1] |
| Anti-cancer | Hepatocyte-derived carcinoma (Huh7it-1 cells) | 34.32 ± 5.56 µg/mL [1] |
It is worth noting that other recent research has highlighted that both this compound and medicarpin are potent and selective inhibitors of human monoamine oxidase B (MAO-B), an important target in neurodegenerative diseases [2] [3]. This adds another valuable dimension to the application of your biotransformation work.
Q1: What are the preferred solvents for isolating homopterocarpin from natural sources? Research indicates that n-hexane is effective for the initial extraction and crystallization of this compound from plant material like Pterocarpus macrocarpus heartwood [1]. For subsequent purification steps, such as column chromatography, a gradient system of n-hexane and ethyl acetate is commonly used [1] [2].
Q2: I need to perform a microbial biotransformation on this compound. What solvent should I use to introduce it into the culture medium? The compound must be dissolved in a water-miscible solvent for even distribution in the aqueous culture medium. Studies have successfully dissolved this compound in a small volume of absolute ethanol before adding it to the microbial culture for biotransformation [1].
Q3: Why does this compound have poor solubility, and how can this be addressed? The solubility is largely dictated by its chemical structure. Compared to its derivative medicarpin, this compound lacks a free hydroxyl group (it has methoxy groups instead), which reduces its polarity and water solubility [3] [2]. A common strategy is to chemically modify it into derivatives with improved solubility profiles [3].
Q4: Are there derivatives of this compound with better solubility and bioactivity? Yes, chemical modifications can create more soluble and active compounds. For instance, derivatives containing hydroxyl groups, such as compound 8 (2′-hydroxy-4-(2-hydroxyethylsulfanyl)-7,4′-dimethoxyisoflavan), showed significantly enhanced antifungal activity. The hydroxyl and hydroxyethylsulfanyl groups in its structure likely improve water solubility compared to the parent this compound [3].
The following table summarizes key solvents used in experimental procedures involving this compound.
Table 1: Solvents and their applications in this compound experiments
| Solvent / Solvent System | Primary Application | Key Experimental Details | Citation |
|---|---|---|---|
| n-Hexane | Initial extraction & crystallization | Used for maceration and low-temperature crystallization of this compound from heartwood. | [1] |
| n-Hexane / Ethyl Acetate | Chromatographic purification | Used in a gradient system for silica gel column chromatography to isolate and purify compounds. | [1] [2] |
| Dichloromethane (DCM) | Extraction from culture medium | Used to extract this compound and its metabolites from aqueous microbial culture media. | [1] |
| Ethanol | Solvent for biotransformation | This compound was dissolved in absolute ethanol before being introduced into the aqueous culture for microbial transformation. | [1] |
The diagram below illustrates a standard workflow for the isolation and biotransformation of this compound, integrating the solvents from the table above.
Protocol 1: Isolation and Crystallization of this compound [1]
Protocol 2: Microbial Biotransformation of this compound to Medicarpin [1]
Protocol 1: Extraction and Initial Isolation from Pterocarpus macrocarpus Heartwood
This is a standard method for obtaining homopterocarpin from plant material [1].
Protocol 2: Recrystallization of this compound
This protocol follows the isolation step to purify this compound [1].
Protocol 3: Structural Confirmation of Crystallized this compound
After isolation and crystallization, use these techniques to confirm the identity and purity of the compound [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of this compound from extraction | Incomplete extraction, incorrect plant part, low compound concentration in source | Use sequential maceration with 7-day duration. Ensure use of heartwood, not other plant parts. Verify botanical source and season of collection [1]. |
| Crystals not forming during recrystallization | Rapid cooling, impurity interference, incorrect solvent choice | Incubate n-hexane solution at 4°C for 24 hours for slow crystallization. Re-crystallize multiple times to remove impurities. Test other solvents like methanol or ethyl acetate [1]. |
| Poor purity of final crystals | Inefficient initial extraction, insufficient recrystallization cycles | Re-assess extraction parameters. Increase number of recrystallization cycles until crystals are white and TLC shows single spot [1]. |
Q1: What are the key biological activities of this compound that are relevant to drug development? this compound exhibits significant antiplasmodial (antimalarial) activity and has shown binding affinity against SARS-CoV-2 proteins in silico. It also demonstrates gastroprotective effects in rat models, contributing to the restoration of gastric homeostasis [1] [2].
Q2: Which software tools can I use to visualize the this compound crystal structure or model its interactions? While an exact crystal structure for this compound may not be publicly available, you can use several molecular visualization tools to model it:
The table below summarizes several free software options suitable for this task [3].
| Software | Key Features | Best For |
|---|---|---|
| VESTA | Visualizes structural models, electron density; measures distances/angles; cross-platform. | General crystal structure analysis and creating high-quality figures [3]. |
| Avogadro | Open-source; intuitive interface for building and editing molecules; supports various file formats. | Molecular modeling, preparing structures for computational studies [3]. |
| JMOL | Open-source; web-friendly; strong scripting capabilities for custom visualization. | Embedding interactive 3D models in websites or for automated tasks [3]. |
| CrysX-3D Viewer | Built on Unity engine; high-quality, aesthetic visuals; exports transparent PNGs. | Creating graphical abstracts and publication-quality renders [3]. |
| XCrySDen | Specialized for crystalline structures and periodic systems; works with DFT code outputs. | Researchers working closely with ab initio calculation results [3]. |
Q3: How is the success of this compound crystallization and isolation typically confirmed? Success is confirmed by a combination of techniques that provide structural fingerprints. TLC gives an initial purity check. GC-MS confirms the molecular weight. FTIR identifies functional groups, and NMR (especially 1H and 13C) provides definitive proof of the molecular structure and purity. A sharp melting point also indicates a pure compound [1].
The following diagram maps the key stages of working with this compound, from plant material to biological testing, and highlights points where common issues may arise.
> This compound Experimental Workflow and Pain Points
Understanding homopterocarpin's basic characteristics is the first step in troubleshooting. The table below summarizes key data relevant to assay development.
| Property | Description / Value | Relevance to Assay Troubleshooting |
|---|---|---|
| Chemical Structure | 3,9-dimethoxypterocarpan (a pterocarpan, an isoflavonoid derivative) [1] [2] | Informs potential for non-specific binding, aggregation, and solubility challenges. |
| MAO-B Inhibition (IC₅₀) | 0.72 µM (highly potent) [1] [2] | A primary source of target-based interference in assays involving monoamine systems. |
| MAO-B Selectivity (SI) | 2.07 (weakly selective over MAO-A) [2] | Suggests potential for off-target effects in complex biological systems containing MAO-A. |
| Inhibition Mode | Reversible competitive inhibitor (Kᵢ = 0.21 µM) [1] [2] | Interference is likely dose-dependent and can be outcompeted by a high substrate concentration. |
| Reported Solvents | Methanol, Dichloromethane (DCM) [3] | Solvent residue in final stock can affect assay pH, enzyme activity, and cause solvent-front interference in analytics. |
This compound's most well-characterized mechanism is its potent and reversible inhibition of the Monoamine Oxidase-B (MAO-B) enzyme [1] [2]. This is a likely source of interference in assays measuring endpoints related to neurotransmitters like dopamine.
Here are solutions to common experimental challenges, framed as a technical Q&A.
Yes, this is a significant risk, particularly with monoamine oxidase enzymes.
While not directly reported for this compound, this is a common challenge in drug development.
For researchers scaling up this compound production, the table below summarizes two primary methods based on recent literature.
| Method | Key Steps | Reported Output/ Yield | Key Challenges for Scale-Up |
|---|
| Biotransformation [1] | 1. Isolate this compound from Pterocarpus macrocarpus heartwood. 2. Culture Aspergillus niger (e.g., strain UI X-172) in SBM medium. 3. Add this compound to culture. 4. Incubate for ~7 days. 5. Extract and purify medicarpin (demethylated product). | Converts this compound to medicarpin (IC50 values: Antioxidant ABTS: 0.61 ± 0.05 µg/mL, DPPH: 7.50 ± 1.6 µg/mL; Antiplasmodial: 0.45 ± 0.35 µg/mL) [1]. | Maintaining microbial culture consistency; optimizing extraction efficiency and yield over longer, larger-scale fermentation cycles [1]. | | Chemical Synthesis [2] | 1. Synthesize isoflavone precursor via Suzuki coupling. 2. 1,4-reduction to isoflavanone. 3. Asymmetric Transfer Hydrogenation (ATH) with dynamic kinetic resolution to isoflavan-4-ol. 4. Acid-catalyzed cyclization to pterocarpan (e.g., this compound). | The ATH step can achieve yields >92% with excellent enantiomeric excess (>99% ee) using only 1 mol% chiral catalyst [2]. | Reproducing complex, multi-step catalytic reactions (e.g., ATH) at large scale; managing sensitive intermediates and ensuring stereochemical purity [2]. |
The following workflow illustrates the key steps for the biotransformation and chemical synthesis pathways.
When moving from lab-scale synthesis to pilot or industrial production, you will face general scaling challenges. The table below outlines critical areas to address.
| Challenge Area | Key Considerations for Scale-Up |
|---|---|
| Process Design & Analysis [3] | Implement a scale-down approach to model large-scale conditions. Identify Critical Process Parameters (CPPs) and Quality Attributes (CQAs) early. Use data-driven tools and computational modeling for prediction and optimization [3]. |
| Supply Chain & Sourcing [4] [5] | Secure a robust and scalable supply of raw materials, notably Pterocarpus macrocarpus heartwood. Assess supplier capacity, lead times, and quality consistency. Develop backup or alternative sourcing strategies [4] [5]. |
| Equipment & Technology [3] | Evaluate bioreactor scaling (e.g., oxygen transfer rates, mixing efficiency). Consider single-use systems to reduce cross-contamination and cleaning validation. Leverage automation and high-throughput screening for process optimization [3]. |
| Resource & Capacity Management [4] [6] | Conduct a comprehensive capacity analysis. Plan for physical space, equipment, and skilled labor. Develop a growth-oriented production schedule that balances demand with available resources to avoid over-production or cash burn [4] [6]. |
This framework for scaling challenges is summarized in the following diagram.
Q1: What are the primary challenges when scaling up the biotransformation of this compound using Aspergillus niger? The main challenges involve maintaining optimal and consistent fermentation conditions on a larger scale. This includes ensuring uniform nutrient distribution, oxygen transfer, and temperature control throughout a much larger bioreactor volume, which can significantly impact the growth of Aspergillus niger and the efficiency of the demethylation reaction [1] [3]. Downstream purification and extraction processes also need to be optimized to handle larger volumes of culture broth while recovering the product efficiently [1].
Q2: My chemical synthesis yield has dropped during scale-up of the asymmetric transfer hydrogenation (ATH) step. What could be the cause? A drop in yield is a common scale-up challenge. The highly enantioselective ATH reaction is sensitive to mixing efficiency, heat transfer, and the precise control of reaction parameters [2] [3]. At a larger scale, achieving the same mixing efficiency and heat transfer as in a small flask is difficult, which can lead to incomplete reduction, racemization, or the formation of by-products. It is crucial to meticulously optimize these physical parameters and potentially re-calibrate catalyst loading for the larger system [2].
Q3: How can I ensure a reliable supply of raw material (Pterocarpus macrocarpus heartwood) for scaled-up production? This is a critical supply chain issue. You should conduct thorough supplier qualification and develop strong relationships with multiple suppliers if possible [5]. It's also important to plan for potential disruptions by investigating sustainable harvesting practices or even exploring the feasibility of cultivating Pterocarpus macrocarpus to ensure a long-term, stable supply, as reliance on wild-grown trees can be a significant bottleneck [4].
To move forward, I suggest you:
The table below summarizes core quantitative data on this compound's biological activity and physical production from recent research [1] [2] [3].
| Aspect | Details and Values |
|---|---|
| Source | Isolated from Canavalia lineata pods [1] [3] and Pterocarpus macrocarpus heartwood [2]. |
| Potent Bioactivity | Human Monoamine Oxidase-B (hMAO-B) inhibitor: IC50 = 0.72 µM; Competitive, reversible inhibition (Ki = 0.21 µM) [1] [3]. |
| Selectivity | Selective for hMAO-B over hMAO-A (Selectivity Index = 2.07) [1] [3]. |
| Cytotoxicity | Non-toxic to normal MDCK cells and HL-60 cancer cells; shows moderate toxicity to neuroblastoma SH-SY5Y cells [1] [3]. |
| Biotransformation Yield | Converted to medicarpin by Aspergillus niger; specific yield not provided [2]. |
For researchers aiming to produce or work with this compound, the following workflow details a method for its biotransformation into another bioactive compound, medicarpin [2].
This protocol uses Aspergillus niger (strain UI X-172) for the microbial conversion [2].
Pre-culture of A. niger:
Biotransformation Culture:
Metabolite Extraction:
Purification and Analysis:
Q: What are the critical method validation parameters I should consider for analyzing this compound? A: Although a specific protocol for this compound is not available, standard HPLC method validation parameters per ICH guidelines include linearity, range, specificity, accuracy, precision (repeatability, intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness [4]. For this compound, demonstrating specificity from its structurally similar analog, medicarpin, would be particularly critical.
Q: My biotransformation yield is low. What can I troubleshoot? A: Low yield can be due to several factors [2]:
Q: Where can I find information on the signaling pathways this compound affects? A: Current research primarily characterizes this compound as a potent and selective Monoamine Oxidase-B (MAO-B) inhibitor [1] [3]. MAO-B is an enzyme responsible for the metabolism of dopamine in the brain. Therefore, its primary signaling pathway of interest is in the regulation of dopaminergic neurotransmission, which is relevant for neurological disorders like Parkinson's disease. Further pathways may be identified as research continues.
The table below summarizes the key pharmacological and experimental data for Homopterocarpin and Selegiline.
| Parameter | This compound | Selegiline |
|---|---|---|
| Source/Origin | Natural product isolated from Canavalia lineata pods [1] | Synthetic compound [2] [3] |
| Inhibition Mode | Reversible competitive [1] | Irreversible [2] [4] |
| MAO-B Inhibitory Potency (IC₅₀) | 0.72 µM [1] | ~ 4-14 nM (in rat and human brain homogenates) [4] |
| Selectivity (MAO-B over MAO-A) | Selectivity Index (SI) = 2.07 [1] | Selective at low doses; loses selectivity at higher doses/formulations that bypass first-pass metabolism [2] [5] |
| Binding Affinity (from docking) | -7.7 kcal/mol for MAO-B [1] | Information from search results is not specific; forms a covalent bond with the flavin cofactor [4] |
| Key Molecular Interactions | Competitive inhibitor; interaction with the 3-methoxyl group on its A-ring and the 9-methoxyl group on its B-ring [1] | Forms a covalent adduct with the N5 atom of the flavin cofactor (FAD) in the MAO-B active site [4] |
| Toxicity (in vitro) | Non-toxic to normal MDCK cells; moderately toxic to neuroblastoma SH-SY5Y cells [1] | Generally well-tolerated; adverse effects can include hypertensive crisis with tyramine-rich foods (especially at high doses) [2] |
| Therapeutic Application | Preclinical research stage [1] | FDA-approved for Parkinson's disease and Major Depressive Disorder (transdermal) [2] |
To accurately interpret the data in the table, it is essential to understand the experimental methods behind the results.
This compound Data Source: The data for this compound is derived from a single, recent in vitro study. The key experiments included [1]:
Selegiline Data Source: The profile for Selegiline is built upon decades of extensive preclinical and clinical research, which includes [2] [5] [4]:
The following diagram illustrates the fundamental difference in how this compound and Selegiline inhibit the MAO-B enzyme.
This diagram highlights the core mechanistic difference: this compound binds and unbinds from the enzyme's active site (reversible), while Selegiline permanently inactivates the enzyme (irreversible) [1] [4].
For a researcher, the choice between investigating these compounds depends heavily on your goals:
To further your research, consider exploring these aspects:
Medicarpin is a derivative of homopterocarpin, produced via demethylation by Aspergillus niger [1]. The following table summarizes its antioxidant activity measured by two standard assays, providing a useful reference point.
| Antioxidant Compound | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Medicarpin | ABTS | 0.61 ± 0.05 µg/mL | [1] |
| Medicarpin | DPPH | 7.50 ± 1.6 µg/mL | [1] |
For researchers to replicate or compare results, here are the standard methodologies for the key antioxidant assays mentioned.
This assay measures the ability of an antioxidant to reduce the pre-formed radical cation ABTS•+, which is blue-green. The extent of decolorization is measured spectrophotometrically [2] [3].
This is a common assay where antioxidants reduce the stable, purple-colored DPPH radical to a yellow-colored diphenylpicrylhydrazine.
The diagram below illustrates the logical workflow for these two common antioxidant assays.
When evaluating antioxidant data, it's crucial to understand the context and limitations of in vitro assays.
The table below summarizes the key characteristics of homopterocarpin and omeprazole, highlighting their distinct origins and primary mechanisms.
| Feature | This compound (via Medicarpin) | Omeprazole |
|---|---|---|
| Source/Origin | Natural compound from Pterocarpus macrocarpus heartwood [1] | Synthetic small molecule [2] |
| Primary Indication | Investigational compound; not an approved drug [1]. | GERD, peptic ulcers, H. pylori eradication, hypersecretory conditions [2]. |
| Mechanism of Action | Demonstrated antioxidant activity [1]. Precursor to medicarpin [1]. | Irreversibly inhibits H+/K+ ATPase (proton pump) in gastric parietal cells, suppressing gastric acid secretion [2]. |
| Key Metabolites/Targets | Biotransformed to medicarpin by Aspergillus niger [1]. | Metabolized by liver enzymes (CYP2C19, CYP3A4) to inactive compounds [2]. |
The following diagram illustrates the distinct pathways through which this compound (as medicarpin) and omeprazole exert their effects.
Experimental data for these compounds comes from different types of studies. The table below outlines key findings and the methodologies used to obtain them.
| Compound | Key Experimental Findings | Model / Assay Type |
|---|---|---|
| This compound | Biotransformation yield to medicarpin [1]. | In vitro microbial transformation (in solution) [1]. |
| Medicarpin | - Antioxidant IC50: 0.61 ± 0.05 µg/mL (ABTS), 7.50 ± 1.6 µg/mL (DPPH) [1].
Key Experimental Protocols:
The following table summarizes the key experimental findings for Homopterocarpin and Medicarpin isolated from Canavalia lineata [1] [2].
| Compound | hMAO-B IC₅₀ (µM) | hMAO-A IC₅₀ (µM) | Selectivity Index (SI) for MAO-B | Inhibition Mechanism | Kᵢ for hMAO-B (µM) |
|---|---|---|---|---|---|
| This compound | 0.72 | ~1.49 (calculated) | 2.07 | Reversible & Competitive | 0.21 |
| Medicarpin | 0.45 | 19.9 | 44.2 | Reversible & Competitive | 0.27 |
The data presented above was generated using the following key methodologies, which are critical for evaluating the results' reliability and context.
The workflow below visualizes the key stages of the experimental process used to characterize MAO-B inhibitors like this compound and Medicarpin.
The significant difference in selectivity between this compound and Medicarpin is attributed to their precise chemical structures, as revealed by the molecular docking studies [1].
| Therapeutic Area | Assay / Model | Target / Pathway | Key Finding (IC50/Ki) | Selectivity / Toxicity Notes | Citation |
|---|---|---|---|---|---|
| Neurological Disorders | Human MAO-B inhibition | Monoamine Oxidase-B (MAO-B) | IC50 = 0.72 µM; Ki = 0.21 µM | Selective over MAO-A (SI = 2.07); non-toxic to MDCK and HL-60 cells at tested concentrations. | [1] |
| Infectious Diseases | Antiplasmodial activity | Plasmodium falciparum 3D7 strain | IC50 = 0.52 µg/mL | Low cytotoxicity (Selectivity Index, SI ≥ 28.46). | [2] |
| Liver Protection | In vivo hepatoprotection | Thioredoxin/Peroxiredoxin & TLR4/MyD88 pathways | Significant reduction in MET-induced liver damage at 10 mg/kg/day for 4 weeks. | Restored liver enzyme levels (ALT, AST, ALP) and antioxidant markers (GSH, Catalase, SOD); no toxicity in control group. | [3] |
For context, the table below compares homopterocarpin with its structural analog, medicarpin, which is a direct derivative and a relevant alternative.
| Compound | MAO-B Inhibition (IC50) | Antiplasmodial Activity (IC50) | Antioxidant (DPPH) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 0.72 µM [1] | 0.52 µg/mL [2] | Information missing | 3-methoxy, 9-methoxy on A and B rings |
| Medicarpin | 0.45 µM [1] | 0.45 µg/mL [4] | 7.50 µg/mL [4] | 3-hydroxy, 9-methoxy on A and B rings |
The data in the tables were generated using standardized experimental models:
The following diagrams, created using Graphviz, illustrate the key signaling pathway involved in this compound's hepatoprotective effect and the workflow for its biotransformation.
Available data shows This compound exhibits promising efficacy in neurological, infectious, and hepatoprotective models with initial evidence of low toxicity and good selectivity [1] [3] [2]. Its conversion to Medicarpin presents a strategy to enhance certain activities [4] [1].
To fully establish its therapeutic index, future research should focus on: